Product packaging for Feigrisolide C(Cat. No.:)

Feigrisolide C

Cat. No.: B1249343
M. Wt: 400.5 g/mol
InChI Key: HQBGZNNKSCTNKH-JWFKEXIPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Feigrisolide C is a 16-membered macrodiolide, a non-symmetric lactone belonging to the nactic acid group of bacterial secondary metabolites, originally isolated from the marine bacterium Streptomyces griseus . Its structure has been identified as (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid . In research applications, this compound has demonstrated significant promise as an antifungal agent. A 2022 study highlighted its potent activity against the destructive wheat blast fungus, Magnaporthe oryzae Triticum (MoT) . The compound inhibited mycelial growth in a dose-dependent manner, reduced conidia production, and disrupted the fungal infection cycle by causing abnormal germ tube development and the formation of atypically appressoria with low melanization . In field experiments, application of this compound significantly protected wheat from blast disease and increased grain yield, suggesting its potential as a lead compound for sustainable crop protection strategies . Beyond its antifungal properties, this compound and its structural analogs, the Feigrisolides, have shown a range of biological activities in investigative studies. These include varying degrees of antibacterial effectiveness and medium inhibition of the enzyme 3α-hydroxysteroid-dehydrogenase (3α-HSD) . Its mechanism of action, while not fully elucidated, is distinct from that of common synthetic fungicides, making it a valuable tool for exploring novel antimicrobial pathways . This product is provided For Research Use Only. It is not intended for diagnostic procedures, drug use, or any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O7 B1249343 Feigrisolide C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H36O7

Molecular Weight

400.5 g/mol

IUPAC Name

(1S,2S,5S,8R,9R,12S,14R)-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9,12-trimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione

InChI

InChI=1S/C21H36O7/c1-5-15(22)11-17-6-8-18(23)13(3)20(24)26-12(2)10-16-7-9-19(27-16)14(4)21(25)28-17/h12-19,22-23H,5-11H2,1-4H3/t12-,13+,14-,15+,16+,17-,18+,19-/m0/s1

InChI Key

HQBGZNNKSCTNKH-JWFKEXIPSA-N

Isomeric SMILES

CC[C@H](C[C@@H]1CC[C@H]([C@H](C(=O)O[C@H](C[C@H]2CC[C@H](O2)[C@@H](C(=O)O1)C)C)C)O)O

Canonical SMILES

CCC(CC1CCC(C(C(=O)OC(CC2CCC(O2)C(C(=O)O1)C)C)C)O)O

Synonyms

feigrisolide C

Origin of Product

United States

Foundational & Exploratory

Feigrisolide C: A Technical Guide on its Discovery, Origin, and Analysis from Streptomyces griseus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide C is a 16-membered macrodiolide natural product originally isolated from the Gram-positive soil bacterium, Streptomyces griseus.[1][2] Initially gaining attention for its potential biological activities, the journey of this compound has been notable, involving a significant structural revision that was ultimately confirmed by total synthesis.[3][4] This document provides a comprehensive technical overview of this compound, detailing its discovery, the elucidation of its correct chemical structure, its known biological functions, and its origin within the complex regulatory network of secondary metabolism in Streptomyces griseus. Detailed experimental protocols for its isolation and characterization are provided, alongside graphical representations of key biological and experimental workflows to support further research and development.

Discovery and Structural Elucidation

This compound was first reported as one of four new lactone compounds (Feigrisolides A-D) isolated from Streptomyces griseus.[1] The initial structural hypothesis proposed a 15-membered macrodiolide.[4] However, subsequent attempts to synthesize this proposed structure resulted in compounds whose physical and spectroscopic data did not align with the natural sample.[5]

This discrepancy prompted a re-evaluation, leading to a crucial structural revision. Through chemical degradation and exhaustive spectroscopic analysis, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectrometry, the true structure of this compound was identified as (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid .[3][4] This revised structure was definitively confirmed through total synthesis, solidifying its chemical identity.[3] this compound has also been isolated from marine-derived Streptomyces species, indicating its presence in diverse environments.[6][7]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its identification and characterization in crude extracts and purified samples.

PropertyValueReference
Molecular Formula C21H36O7[8]
Molecular Weight 400.5 g/mol [8]
Appearance Not specified in literature; likely a white or off-white solid
Structure Type 16-membered macrodiolide[1][7]
IUPAC Name (1S,2S,5S,8R,9R,12S,14R)-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9,12-trimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione[8]

Biological Activity of this compound

This compound has demonstrated a range of biological activities, with its antifungal properties being the most prominently studied. It also exhibits moderate inhibitory effects on certain enzymes.

Activity TypeTarget Organism/EnzymeKey Quantitative DataReference
Antifungal Magnaporthe oryzae Triticum (Wheat Blast)Minimal suppressive concentration: 0.025 µ g/disk [9][10]
Inhibited hyphal growth by 68.1 ± 1.0% at 2 µ g/disk [10]
Enzyme Inhibition 3alpha-hydroxysteroid-dehydrogenase (3α-HSD)Medium inhibitor[1][7]
Cytotoxicity Ehrlich carcinoma cellsReported to be toxic, but IC50 not specified for C variant[7]
Glucanase Effector 1→3-β-D-glucanase (from Spisula sacchalinensis)Acts as an effector molecule[6]

Origin from Streptomyces griseus

Streptomyces griseus is a soil-dwelling actinobacterium renowned for its prolific production of secondary metabolites, most famously the antibiotic streptomycin, the discovery of which was a landmark in medicine.[2][11] The production of these compounds, including this compound, is not constitutive but is instead tightly controlled by a complex cascade of regulatory signals linked to the bacterium's developmental cycle.

Regulation of Secondary Metabolism

The biosynthesis of secondary metabolites in S. griseus is often triggered by nutritional stress and is linked to morphological differentiation (i.e., the formation of aerial mycelia and spores).[12][13] A key signaling molecule in this process is A-factor , a γ-butyrolactone (GBL) that functions as a microbial hormone.[14][15] At a critical concentration, A-factor binds to a receptor protein, which in turn derepresses the transcription of pathway-specific activator genes. This initiates the production of antibiotics and other metabolites.[14]

This process is also intertwined with the stringent response , a global stress response governed by the alarmone guanosine pentaphosphate (ppGpp).[12] A decrease in the intracellular GTP pool is associated with morphological differentiation, while ppGpp levels more directly influence the onset of secondary metabolism.[12]

G cluster_0 Regulatory Cascade in S. griseus Nutrient_Limitation Nutrient Limitation Stringent_Response Stringent Response Nutrient_Limitation->Stringent_Response ppGpp ↑ ppGpp Levels Stringent_Response->ppGpp GTP ↓ GTP Pool Stringent_Response->GTP A_Factor_Synthase A-Factor Synthase Activation ppGpp->A_Factor_Synthase Influences Morph_Diff Morphological Differentiation (Aerial Mycelia) GTP->Morph_Diff A_Factor A-Factor Production (γ-butyrolactone) A_Factor_Synthase->A_Factor A_Factor_Receptor A-Factor Receptor Binding A_Factor->A_Factor_Receptor Diffuses & Binds Activator_Gene Derepression of Pathway Activator Genes A_Factor_Receptor->Activator_Gene Feigrisolide_BGC This compound Biosynthetic Gene Cluster Activator_Gene->Feigrisolide_BGC Activates Feigrisolide_C This compound Biosynthesis Feigrisolide_BGC->Feigrisolide_C

Caption: Simplified signaling pathway for secondary metabolite production in S. griseus.
Putative Biosynthesis

While the specific biosynthetic gene cluster for this compound has not been fully characterized, its structure as a macrodiolide composed of nonactic and homononactic acid units strongly suggests its origin from a Type I or Type II Polyketide Synthase (PKS) pathway. These pathways utilize simple acyl-CoA precursors (e.g., acetyl-CoA, propionyl-CoA, malonyl-CoA) in a series of condensation reactions to build the complex carbon skeleton of the molecule. The final steps would involve cyclization via esterification to form the 16-membered lactone ring.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the isolation and characterization of this compound from Streptomyces griseus.

Fermentation, Extraction, and Isolation Workflow

This protocol outlines the steps from bacterial culture to the purification of the target compound.

G cluster_workflow Isolation Workflow for this compound Start Start: S. griseus Spore Stock Inoculation 1. Inoculation Inoculate seed medium (e.g., TSB) with spores. Start->Inoculation Seed_Culture 2. Seed Culture Incubate at 28-30°C for 48-72h with shaking. Inoculation->Seed_Culture Production_Culture 3. Production Culture Inoculate production medium (e.g., ISP2) with seed culture. Seed_Culture->Production_Culture Fermentation 4. Fermentation Incubate at 28-30°C for 7-10 days with shaking. Production_Culture->Fermentation Harvest 5. Harvest Separate mycelial cake and culture broth via centrifugation. Fermentation->Harvest Mycelial_Extraction 6a. Mycelial Extraction Extract mycelium with acetone or methanol. Harvest->Mycelial_Extraction Broth_Extraction 6b. Broth Extraction Extract broth with ethyl acetate (EtOAc). Harvest->Broth_Extraction Combine 7. Combine & Evaporate Pool extracts and concentrate under vacuum. Mycelial_Extraction->Combine Broth_Extraction->Combine Crude_Extract Crude Brown Gum/Oil Combine->Crude_Extract Silica_Chromo 8. Silica Gel Chromatography Elute with a non-polar to polar gradient (e.g., Hexane:EtOAc). Crude_Extract->Silica_Chromo Fraction_Collection 9. Fraction Collection Collect fractions and analyze by TLC. Silica_Chromo->Fraction_Collection HPLC 10. Preparative HPLC Purify active fractions using Reverse-Phase HPLC (e.g., C18 column, MeCN:H2O gradient). Fraction_Collection->HPLC Pool active fractions Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General experimental workflow for the isolation of this compound.

Detailed Methodology:

  • Cultivation:

    • Prepare a spore suspension of Streptomyces griseus (e.g., ATCC 23345) in sterile water.

    • Inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C, 200 rpm for 48-72 hours.

    • Transfer the seed culture (5% v/v) to a 2 L flask containing 500 mL of a production medium (e.g., ISP Medium 2 or a custom fermentation medium).

    • Incubate the production culture at 28°C, 200 rpm for 7 to 10 days.[6]

  • Extraction:

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).

    • Macerate and extract the mycelial pellet three times with an organic solvent like acetone or methanol.

    • Partition the culture supernatant three times with an equal volume of ethyl acetate.

    • Combine all organic extracts and evaporate the solvent in vacuo using a rotary evaporator to yield the crude extract.[7]

  • Purification:

    • Subject the crude extract to column chromatography on a silica gel stationary phase.

    • Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% n-hexane to 100% ethyl acetate, followed by an ethyl acetate/methanol gradient.

    • Monitor the collected fractions by Thin Layer Chromatography (TLC), visualizing spots under UV light and/or with a chemical stain (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the compound of interest (identified by its Rf value and/or a bioassay).

    • Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water) to obtain pure this compound.[7]

Structural Characterization Protocol
  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Operate in positive ion mode to observe the protonated molecule [M+H]⁺ and adducts like [M+Na]⁺.

    • The measured mass should correspond to the calculated exact mass of C21H36O7 to confirm the molecular formula.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample of pure this compound in a deuterated solvent (e.g., CDCl3 or CD3OD).

    • Acquire ¹H NMR and ¹³C NMR spectra to observe the chemical shifts, integrations, and multiplicities of all protons and carbons.

    • Perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

    • These 2D NMR experiments are essential to piece together the molecular structure and confirm the connectivity established during the structural revision.[1][3]

Conclusion and Future Directions

This compound stands as an interesting example of a natural product whose true identity was revealed through a combination of meticulous chemical synthesis and spectroscopy. While its biological activities, particularly its antifungal potential against significant plant pathogens, are promising, further research is required.[10] Key future directions include:

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the complete biosynthetic gene cluster for this compound in S. griseus to enable biosynthetic engineering and yield improvement.

  • Mechanism of Action Studies: Investigating the precise molecular targets of its antifungal activity to understand how it inhibits mycelial growth.[9]

  • Analogue Synthesis: Generating novel analogues through synthetic chemistry or biosynthetic engineering to improve potency and explore the structure-activity relationship (SAR).

This guide provides a foundational resource for researchers aiming to explore the chemistry, biology, and therapeutic potential of this compound.

References

An In-depth Technical Guide to Feigrisolide C: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide C is a macrodiolide natural product isolated from actinomycetes, including Streptomyces griseus and marine-derived Streptomyces species.[1][2] Initially, its structure was misidentified, but through chemical degradation and total synthesis, the correct structure and absolute stereochemistry were unequivocally established.[2][3] this compound has demonstrated a range of biological activities, including moderate inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD), antifungal properties against the wheat blast fungus Magnaporthe oryzae Triticum, and the ability to induce apoptosis.[4][5][6] This document provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound.

Chemical Structure and Stereochemistry

The initial structural proposals for this compound were later proven to be incorrect through synthetic efforts.[1][4][7] The definitive structure of this compound was determined to be a 16-membered macrodiolide, formed by the esterification of a nonactic acid unit and a homononactic acid unit.

The absolute stereochemistry was confirmed through total synthesis and detailed spectroscopic analysis of degradation products.[2] The correct IUPAC name for this compound is (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid .[2][3]

Chemical Structure of this compound:

Feigrisolide_C_Structure a caption Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

The molecule possesses eight chiral centers, and their specific (R/S) configurations define its unique three-dimensional architecture, which is crucial for its biological activity.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₂₁H₃₆O₇[8]
Molecular Weight 400.5 g/mol [8]
Optical Rotation [α]D +6.0 (c 0.53, CHCl₃)
¹H NMR Data reported in primary literature, used for structure confirmation.[2][3]
¹³C NMR Data reported in primary literature, used for structure confirmation.[2][3]
Mass Spectrometry Used for molecular weight determination and fragmentation analysis.[2]
InChIKey HQBGZNNKSCTNKH-JWFKEXIPSA-N[8]
SMILES CC--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--O1)C)C)C)O">C@HO[8]

Experimental Protocols

Structure Elucidation via Chemical Degradation

The revision of the this compound structure relied on a chemical degradation strategy to break the macrocycle into its constituent acid units, which were then analyzed.[2]

Protocol:

  • Reduction: A sample of natural this compound is treated with an excess of lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., diethyl ether or THF) to reduce the two ester linkages, yielding a mixture of diols.

  • Acetylation: The crude diol mixture from the reduction step is acetylated using acetic anhydride in the presence of a base like pyridine or DMAP to convert the hydroxyl groups into acetate esters. This step yields two key diacetate products: one derived from the nonactic acid portion and one from the homononactic acid portion.

  • Purification: The resulting diacetate products are separated and purified using chromatographic techniques (e.g., column chromatography or HPLC).

  • Spectroscopic Analysis: Each purified diacetate is subjected to extensive NMR spectroscopy (¹H, ¹³C, COSY, etc.). By comparing the spectroscopic data of these degradation products with that of authentic, synthetically prepared samples of nonactic and homononactic acid derivatives, the precise stereochemistry of each component within the natural product was determined.

structure_elucidation_workflow cluster_main Structure Elucidation Workflow arrow arrow A Natural this compound B Reduction (excess LiAlH4) A->B Step 1 C Diol Mixture B->C D Acetylation (Acetic Anhydride) C->D Step 2 E Diacetate Mixture D->E F Chromatographic Separation E->F Step 3 G Diacetate from Nonactic Acid F->G H Diacetate from Homononactic Acid F->H I NMR Analysis G->I Step 4 J NMR Analysis H->J Step 4 K Structure & Stereochemistry Confirmed I->K J->K

Workflow for the structural revision of this compound.
Total Synthesis Outline

The first total synthesis confirming the correct structure of this compound was a crucial step in its characterization.[2] The key macrocyclization was achieved via Yamaguchi esterification.

Key Synthetic Steps:

  • Fragment Synthesis: The two key building blocks, (2'S,3'S,6'R,8'R)-homononactic acid and (2R,3R,6S,8S)-nonactic acid methyl ester, were prepared through multi-step stereoselective syntheses.

  • Esterification: The homononactic acid fragment was coupled with the nonactic acid methyl ester fragment using Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride, followed by DMAP) to form the linear diester precursor.

  • Deprotection: The methyl ester of the linear precursor was selectively hydrolyzed to a carboxylic acid.

  • Macrocyclization: The final ring-closing reaction was performed under high-dilution conditions, again using an intramolecular Yamaguchi esterification to form the 16-membered macrodiolide ring of this compound.

  • Final Deprotection: Removal of any remaining protecting groups yielded the final natural product.

1→3-β-D-Glucanase Inhibition Assay

This compound has been shown to be an effector of 1→3-β-D-glucanase from Spisula sacchalinensis.

Protocol:

  • Enzyme Preparation: A solution of 1→3-β-D-glucanase (e.g., 10⁻² units) is prepared in a suitable buffer (e.g., 0.025 M acetate buffer, pH 5.2).

  • Inhibitor Incubation: 50 µL of the enzyme solution is pre-incubated with 40 µL of a this compound solution (e.g., 1 mg/mL in DMSO) at 37 °C for 10 minutes.

  • Substrate Addition: The enzymatic reaction is initiated by adding 400 µL of a laminaran solution (1 mg/mL), which serves as the substrate.

  • Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes) to allow for enzymatic hydrolysis of the substrate.

  • Quantification of Reducing Sugars: The reaction is stopped, and the amount of reducing saccharides produced is quantified using the Nelson-Somogyi method. The residual activity of the enzyme is determined by comparing the amount of reducing sugars in the inhibitor-treated sample to a control sample without the inhibitor.

Biological Activity and Mechanism of Action

This compound displays a variety of biological effects:

  • Enzyme Inhibition: It is a moderate inhibitor of 3α-hydroxysteroid-dehydrogenase (3α-HSD).[5] It also acts as an activator/effector of 1→3-β-D-glucanase.

  • Antifungal Activity: It effectively inhibits the mycelial growth and conidia germination of Magnaporthe oryzae Triticum, the fungus responsible for wheat blast disease.[6] In field experiments, its application protected wheat from the disease and increased grain yield.[6]

  • Apoptosis Induction: Studies have indicated that this compound can induce apoptosis in Ehrlich carcinoma cells. Notably, its mechanism does not appear to involve the direct destruction of biological membranes, suggesting a more specific intracellular signaling pathway is triggered.

apoptosis_pathway FeigrisolideC This compound Cell Target Cell (e.g., Carcinoma Cell) FeigrisolideC->Cell Pathway Intracellular Signaling Pathway (Unspecified) Cell->Pathway Triggers Caspase Caspase Cascade Activation Pathway->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Proposed mechanism of this compound-induced apoptosis.

Conclusion

This compound is a structurally complex macrodiolide whose correct chemical identity was established through rigorous chemical and synthetic work. Its defined stereochemistry is a key feature governing its interactions with biological targets. The compound's demonstrated antifungal and apoptosis-inducing activities, coupled with its enzymatic inhibition profile, make it a molecule of interest for further investigation in agricultural and pharmaceutical research. Future studies should focus on elucidating its precise molecular targets and signaling pathways to fully understand its therapeutic and practical potential.

References

The Biosynthesis of Feigrisolide C in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide C, a 16-membered macrodiolide isolated from Streptomyces griseus, is comprised of one molecule of nonactic acid and one of homononactic acid. While a dedicated biosynthetic pathway for this compound has not been formally elucidated, its structural components strongly suggest a close relationship with the well-characterized nonactin biosynthetic pathway. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing heavily on the established knowledge of nonactin biosynthesis. The guide details the precursor molecules, the proposed enzymatic steps, and the genetic basis for the synthesis of its monomeric units. Furthermore, it outlines general experimental protocols relevant to the study of polyketide biosynthesis in Streptomyces and presents key data in a structured format for clarity.

Introduction

Streptomyces species are renowned for their prolific production of a vast array of secondary metabolites with diverse biological activities. Among these, the macrotetrolide antibiotic nonactin, produced by Streptomyces griseus, has been the subject of extensive biosynthetic studies. This compound, a structurally related macrodiolide, is also produced by S. griseus. It is a heterodimer formed from the esterification of one molecule of (+)-nonactic acid and one molecule of (-)-homononactic acid. Understanding the biosynthesis of this compound is of significant interest for the potential bioengineering of novel macrodiolide antibiotics. This guide synthesizes the current understanding of the nonactin pathway to propose a biosynthetic route for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a pathway analogous to that of nonactin, utilizing a Type II polyketide synthase (PKS) system. The pathway can be divided into three main stages: precursor supply, monomer synthesis (nonactic acid and homononactic acid), and macrodiolide formation.

Precursor Supply

The biosynthesis of the polyketide backbone of both nonactic and homonactic acids utilizes simple metabolic precursors. Isotope labeling studies on nonactin biosynthesis have identified these precursors as acetate, propionate, and succinate[1].

Precursor MoleculeRole in Biosynthesis
Acetyl-CoAServes as a starter unit and extender unit (as malonyl-CoA) in the PKS assembly line.
Propionyl-CoAActs as an alternative starter or extender unit, leading to the homologated structure of homononactic acid.
Succinyl-CoAIncorporated into the polyketide chain.
Monomer Synthesis: Nonactic and Homononactic Acid

The core of this compound biosynthesis lies in the production of its constituent monomers. It is hypothesized that the nonactin biosynthetic gene cluster, or a highly similar cluster, is responsible for the synthesis of both nonactic acid and homononactic acid. A key feature of this pathway is the production of both (+) and (-) enantiomers of these acids through enantiocomplementary pathways, likely arising from gene duplication and divergent evolution[2].

The synthesis of the polyketide chain is catalyzed by a Type II PKS. A crucial step in the formation of the characteristic tetrahydrofuran ring is catalyzed by the enzyme nonactate synthase (NonS)[1][3]. This enzyme facilitates an intramolecular Michael-type addition to form the furan ring from an acyclic precursor[1].

The differentiation between the synthesis of nonactic acid and homononactic acid is proposed to occur through the incorporation of different precursor units by the PKS. Specifically, the use of a propionate-derived unit instead of an acetate-derived unit at a specific point in the polyketide assembly would lead to the formation of homononactic acid.

Feigrisolide_C_Monomer_Biosynthesis cluster_precursors Precursor Supply cluster_pks Type II Polyketide Synthase (PKS) cluster_modification Tailoring Steps cluster_products Monomers acetate Acetate pks Polyketide Chain Assembly acetate->pks propionate Propionate propionate->pks succinate Succinate succinate->pks cyclization Ring Formation (NonS) pks->cyclization nonactic_acid (+/-)-Nonactic Acid cyclization->nonactic_acid homononactic_acid (+/-)-Homononactic Acid cyclization->homononactic_acid

Fig. 1: Proposed biosynthesis of nonactic and homononactic acid monomers.
Macrodiolide Formation: Dimerization and Cyclization

The final step in the proposed biosynthesis of this compound is the dimerization and cyclization of nonactic acid and homononactic acid. This involves the formation of two ester bonds to create the 16-membered macrodiolide ring. The enzyme responsible for this specific heterodimerization has not yet been identified. In the context of nonactin, an enzyme encoded by the resistance gene, nonR, has been shown to be a specific esterase that degrades nonactin into dimers[4][5]. It is plausible that a synthetase with the reverse activity, possibly a member of the GDSL-like lipase/acylhydrolase family, is responsible for the final assembly of this compound. This enzyme would need to exhibit specificity for one molecule of nonactic acid and one molecule of homononactic acid.

Feigrisolide_C_Formation cluster_monomers Monomers cluster_enzyme Enzymatic Dimerization cluster_product Final Product nonactic_acid (+)-Nonactic Acid dimerization Putative Macrodiolide Synthase nonactic_acid->dimerization homononactic_acid (-)-Homononactic Acid homononactic_acid->dimerization feigrisolide_c This compound dimerization->feigrisolide_c

Fig. 2: Proposed final step in this compound biosynthesis.

Genetic Basis and Regulation

The genes for the biosynthesis of secondary metabolites in Streptomyces are typically clustered together on the chromosome. The nonactin biosynthetic gene cluster in S. griseus contains genes encoding the PKS enzymes, tailoring enzymes like NonS, and resistance genes[3]. It is highly probable that the genes required for this compound biosynthesis are located within or adjacent to this cluster.

The regulation of antibiotic production in Streptomyces is complex and often involves pathway-specific regulators as well as global regulators that respond to nutritional and environmental signals. In many Streptomyces species, γ-butyrolactones act as signaling molecules to control secondary metabolism[6]. While a specific regulatory mechanism for this compound has not been identified, it is likely to be co-regulated with nonactin.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification of the Biosynthetic Gene Cluster
  • Genome Mining: Sequence the genome of a this compound-producing Streptomyces strain. Use bioinformatics tools such as antiSMASH to identify putative polyketide synthase gene clusters. Compare these clusters to the known nonactin gene cluster.

  • Gene Inactivation: Create targeted knockouts of candidate genes within the identified cluster using CRISPR/Cas9-based genome editing[7][8].

  • Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the role of the inactivated gene in this compound production.

Gene_Cluster_Identification_Workflow start Isolate Genomic DNA from This compound-producing Streptomyces genome_sequencing Whole Genome Sequencing start->genome_sequencing bioinformatics Bioinformatic Analysis (antiSMASH) Identify Putative BGCs genome_sequencing->bioinformatics gene_targeting Design gRNA for Target Gene (e.g., PKS gene) bioinformatics->gene_targeting crispr_cas9 CRISPR/Cas9-mediated Gene Knockout gene_targeting->crispr_cas9 mutant_selection Select and Verify Mutant Strains crispr_cas9->mutant_selection fermentation Fermentation of Wild-Type and Mutant Strains mutant_selection->fermentation extraction Solvent Extraction of Metabolites fermentation->extraction analysis HPLC-MS Analysis extraction->analysis comparison Compare Metabolite Profiles (WT vs. Mutant) analysis->comparison conclusion Confirm Gene's Role in This compound Biosynthesis comparison->conclusion

References

Feigrisolide C: An In-depth Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide C, a 16-membered macrodiolide isolated from Streptomyces species, has demonstrated notable antifungal activity, particularly against the wheat blast fungus Magnaporthe oryzae Triticum (MoT). While the precise molecular mechanism of action remains an active area of investigation, current research indicates a multifaceted impact on fungal growth and development. This document provides a comprehensive overview of the existing data on this compound's antifungal properties, including quantitative efficacy, observed morphological and physiological effects, and detailed experimental protocols from key studies. It aims to serve as a technical resource for researchers engaged in the discovery and development of novel antifungal agents.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. Consequently, there is an urgent need for novel antifungal compounds with unique mechanisms of action. This compound, a natural product derived from marine bacteria, has emerged as a promising candidate.[1][2] This guide synthesizes the current understanding of its antifungal activity, focusing on its effects on fungal morphology, growth, and sporulation.

Antifungal Spectrum and Efficacy

This compound exhibits significant inhibitory effects against the phytopathogen Magnaporthe oryzae Triticum (MoT), the causative agent of wheat blast disease. Its activity is dose-dependent, affecting various stages of the fungal life cycle.[1][2]

Quantitative Data on Antifungal Activity

The following table summarizes the quantitative data from in vitro studies on the efficacy of this compound against M. oryzae Triticum isolate BTJP 4 (5).[1]

Parameter Concentration of this compound Observed Effect Reference
Mycelial Growth Inhibition 2 µ g/disk 68.1 ± 1.0% inhibition[1]
1.5 µ g/disk 63.4 ± 1.3% inhibition[1]
1 µ g/disk 54.2 ± 1.0% inhibition[1]
Minimum Inhibitory Concentration (MIC) for Mycelial Growth 0.025 µ g/disk 13.3 ± 0.8% inhibition[1]
Conidia Germination Inhibition 0.05 µg/mL100% inhibition[3]
In Vivo Disease Suppression 50 µg/mL51.3% reduction in wheat blast incidence[4]

Observed Mechanism of Action and Physiological Effects

While the specific molecular target of this compound has not yet been identified, experimental evidence points towards a mechanism that disrupts critical processes in fungal development, distinct from direct membrane lysis.[1][4]

Inhibition of Mycelial Growth and Morphological Alterations

This compound significantly inhibits the vegetative growth of M. oryzae Triticum.[1] Microscopic examination of treated hyphae reveals distinct morphological changes, including:

  • Irregular Cell Swelling: Hyphae exhibit localized swelling, suggesting a disruption of normal cell expansion and polarity.[1][3]

  • Crinkled Cell Walls: The hyphal cell walls lose their smooth appearance and adopt a "crinkled" or ridged texture.[3]

These observations suggest that this compound may interfere with cell wall synthesis or remodeling processes.

Disruption of Spore Production and Germination

The compound is a potent inhibitor of both the formation and germination of conidia, the asexual spores responsible for disease propagation. This indicates an interference with the molecular pathways governing sporulation and the breaking of spore dormancy.

Aberrant Germ Tube Development and Appressoria Formation

Germinating conidia treated with this compound exhibit abnormal development, including the formation of elongated and branched germ tubes.[1][2] Furthermore, the development of appressoria, specialized infection structures, is impaired, with those that do form showing low levels of melanization.[1][2] Melanin is crucial for generating the turgor pressure necessary for host penetration, so its reduction implies a compromised infection capability.

Lack of Direct Membranotropic Activity

Importantly, studies have indicated that this compound does not cause the destruction of biological membranes and lacks direct membranotropic activity.[4] This distinguishes its mechanism from polyene antifungals that directly bind to ergosterol and create pores in the fungal membrane.

Potential Induction of Apoptosis

While observed in tumor cells, this compound has been shown to induce apoptosis.[4] It is plausible that a similar programmed cell death pathway could be triggered in fungal cells, contributing to its antifungal effect.

Signaling Pathways and Potential Molecular Targets

The precise signaling pathways affected by this compound in fungi are unknown. However, based on the observed physiological effects, several pathways can be hypothesized as potential targets.

G cluster_effects Observed Fungal Effects cluster_pathways Hypothesized Target Pathways FeigrisolideC This compound MycelialGrowth Inhibition of Mycelial Growth FeigrisolideC->MycelialGrowth Morphology Altered Hyphal Morphology FeigrisolideC->Morphology Conidiation Reduced Conidiation FeigrisolideC->Conidiation Germination Inhibition of Germination FeigrisolideC->Germination Appressoria Atypical Appressoria FeigrisolideC->Appressoria CellWall Cell Wall Integrity Pathway MycelialGrowth->CellWall Cytoskeleton Cytoskeleton Dynamics MycelialGrowth->Cytoskeleton Apoptosis Apoptosis-like Cell Death MycelialGrowth->Apoptosis Morphology->CellWall Morphology->Cytoskeleton Development Developmental Regulation (e.g., MAPK signaling) Conidiation->Development Germination->Development Appressoria->Development

Caption: Hypothesized relationship between this compound and fungal cellular pathways.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Rabby et al., 2022.[1]

Mycelial Growth Inhibition Assay
  • Fungal Isolate: Magnaporthe oryzae Triticum (MoT) isolate BTJP 4 (5) is used.

  • Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to create a stock solution. Serial dilutions are made to achieve the desired test concentrations.

  • Assay Setup:

    • Sterile filter paper discs (6 mm diameter) are impregnated with 10 µL of the this compound solution at various concentrations (e.g., 0.025, 0.05, 0.1, 0.5, 1, 1.5, and 2 µ g/disk ).

    • A 5 mm mycelial plug of the actively growing MoT isolate is placed at the center of a fresh PDA plate.

    • The impregnated filter paper discs are placed 2.5 cm away from the edge of the mycelial plug.

    • A negative control disc is impregnated with the solvent only. A positive control (e.g., Nativo® WG75) can also be included.

  • Incubation: Plates are incubated at 25 ± 2 °C in the dark.

  • Data Collection: The radial growth of the mycelium is measured after the control plate's mycelium has reached the edge of the plate. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the radial growth of the control and T is the radial growth of the treated sample.

Conidial Germination Assay
  • Conidia Collection: Conidia are harvested from 10-day-old PDA cultures of the MoT isolate by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered through cheesecloth.

  • Conidia Suspension: The concentration of conidia is adjusted to 1 × 10^5 conidia/mL using a hemocytometer.

  • Treatment: 20 µL of the conidial suspension is mixed with 20 µL of this compound solution at various concentrations (e.g., 0.005, 0.01, 0.05, 0.1 µg/mL) on a glass slide.

  • Incubation: The slides are placed in a moist chamber and incubated at 25 ± 2 °C for 24 hours.

  • Microscopic Analysis: The percentage of germinated conidia is determined by observing at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

Proposed Workflow for Target Identification

Further research is necessary to elucidate the precise molecular target(s) of this compound. A proposed experimental workflow is outlined below.

G Start Start: Antifungal Activity Confirmed Affinity Affinity Chromatography / Pull-down Assays Start->Affinity Transcriptomics Transcriptomic Analysis (RNA-Seq) Start->Transcriptomics Proteomics Proteomic Analysis Start->Proteomics Identify Identify Potential Binding Proteins Affinity->Identify DEGs Identify Differentially Expressed Genes Transcriptomics->DEGs DEPs Identify Differentially Expressed Proteins Proteomics->DEPs Validation Target Validation Identify->Validation DEGs->Validation DEPs->Validation Mutants Gene Deletion Mutants Sensitivity Assays Validation->Mutants Enzymatic In Vitro Enzymatic Inhibition Assays Validation->Enzymatic Mechanism Elucidate Mechanism of Action Mutants->Mechanism Enzymatic->Mechanism

Caption: A proposed experimental workflow for identifying the molecular target of this compound.

Conclusion and Future Directions

This compound is a promising antifungal agent that exerts its effect through the inhibition of mycelial growth and the disruption of key developmental processes such as sporulation and appressoria formation in Magnaporthe oryzae Triticum. Its apparent lack of direct membrane disruption suggests a more specific mechanism of action that warrants further investigation.[4] Future research should prioritize the identification of its molecular target(s) and the elucidation of the affected signaling pathways. Such studies will not only clarify the antifungal mechanism of this compound but also potentially unveil novel targets for the development of next-generation antifungal therapies. The potential for this compound to induce apoptosis-like cell death in fungi also presents an exciting avenue for future exploration.

References

Understanding Feigrisolide C and 3α-Hydroxysteroid Dehydrogenase: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of Feigrisolide C and its potential interaction with 3α-hydroxysteroid dehydrogenase (3α-HSD). A comprehensive review of existing scientific literature reveals no direct evidence of this compound possessing inhibitory activity against 3α-HSD. This document will, therefore, summarize the known biological activities of this compound and separately discuss the inhibition of 3α-HSD by other natural product classes, providing a valuable resource for researchers in pharmacology and drug discovery.

This compound: Structure and Known Biological Activities

This compound is a non-symmetric lactone belonging to the nactic acid group.[1] Its chemical structure has been a subject of revision, with the correct structure being identified as (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid, confirmed through total synthesis.[2][3]

The primary biological activities reported for this compound are in the antimicrobial and antifungal domains.[1] Notably, it has demonstrated inhibitory effects against the fungus Magnaporthe oryzae Triticum, the causative agent of wheat blast disease.[1] Studies have shown that this compound can impede the hyphal growth of this fungus.[1] The modes of action for these antimicrobial properties are still under investigation.[1]

3α-Hydroxysteroid Dehydrogenase (3α-HSD) as a Therapeutic Target

3α-Hydroxysteroid dehydrogenase is a crucial enzyme in the metabolism of steroids. It belongs to the aldo-keto reductase (AKR) superfamily and plays a key role in the inactivation of circulating steroid hormones and the regulation of steroid hormone receptor occupancy in target tissues.[4][5] Specifically, 3α-HSD catalyzes the conversion of potent androgens like dihydrotestosterone (DHT) into their less active metabolites.[6] Given its role in modulating the levels of active androgens, estrogens, and progestins, 3α-HSD is a significant target in the development of therapies for hormone-dependent conditions.[5]

Natural Product Inhibitors of 3α-HSD

While there is no data on this compound, several other classes of natural products have been identified as inhibitors of 3α-HSD.

Table 1: Natural Product Inhibitors of 3α-HSD

Compound ClassExemplary CompoundsType of InhibitionSource(s)
IsoflavonesGenistein, DaidzeinMixed[7]
CoumestansCoumestrolMixed[7]
Flavones6-HydroxyflavoneCompetitive[8]
Steroidal GlycosidesGlycyrrhizic acidCompetitive[9]

These findings suggest that phytochemicals have the potential to modulate androgen status by inhibiting 5α-DHT metabolism.[7] The inhibition patterns are varied, with some compounds exhibiting competitive inhibition, while others show a mixed inhibition pattern, suggesting they may bind to more than one form of the enzyme.[7]

Experimental Protocols for Assessing 3α-HSD Inhibition

The following is a generalized protocol for assessing the inhibitory activity of a compound against 3α-HSD, based on methodologies described in the literature for other natural products.

1. Enzyme Source:

  • Microsomes from human tissues, such as the lung, can be used as a source of 3α-HSD.[7]

  • Alternatively, recombinant human 3α-HSD isoforms expressed in and purified from E. coli can be utilized for more controlled kinetic studies.[5]

2. Assay Conditions:

  • The reaction mixture typically contains the enzyme source, a buffer (e.g., potassium phosphate buffer), a cofactor (NADH or NADPH), and the substrate (e.g., 5α-dihydrotestosterone).[7]

  • The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the substrate or cofactor and incubated at a controlled temperature (e.g., 37°C).

3. Measurement of Activity:

  • The rate of the reaction is determined by monitoring the change in absorbance of the cofactor (NADH or NADPH) at 340 nm using a spectrophotometer.

  • The decrease in absorbance corresponds to the oxidation of the cofactor as the substrate is reduced by 3α-HSD.

4. Data Analysis:

  • The initial velocities of the reaction are calculated at different substrate and inhibitor concentrations.

  • The type of inhibition (e.g., competitive, non-competitive, mixed) can be determined by analyzing Lineweaver-Burk or Dixon plots.

  • The inhibition constants (Ki and K'i) can be calculated from these plots to quantify the potency of the inhibitor.[7]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel enzyme inhibitors from natural sources.

G A Natural Product Source (e.g., Plant, Microbe) B Extraction and Fractionation A->B C High-Throughput Screening (HTS) against Target Enzyme B->C D Hit Identification C->D E Isolation and Structural Elucidation of Active Compound D->E F In Vitro Enzyme Inhibition Assays E->F G Determination of IC50, Ki, and Mechanism of Inhibition F->G H Selectivity Profiling against Related Enzymes G->H I Cell-Based Assays H->I Promising Candidates J In Vivo Animal Models I->J K Lead Optimization J->K

Workflow for Natural Product Enzyme Inhibitor Discovery.

References

Feigrisolide C: A Technical Overview of its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feigrisolide C is a 16-membered macrodiolide natural product first isolated from the Gram-positive bacterium Streptomyces griseus. As a member of the feigrisolide family of lactones, it has garnered interest for its potential biological activities. This document provides a comprehensive technical guide on the currently available data regarding the antibacterial and antiviral spectrum of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

While research has indicated that this compound possesses antimicrobial properties, specific quantitative data on its antibacterial and antiviral activity, such as Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50), are not extensively detailed in publicly available literature. The primary reference, a study by Tang et al. (2000), focuses on the strong antibacterial and medium antiviral activities of a related compound, Feigrisolide B. For this compound, this seminal paper primarily notes its role as a medium inhibitor of 3alpha-hydroxysteroid-dehydrogenase.[1][2][3]

This guide synthesizes the existing information and provides a framework for understanding and potentially investigating the antimicrobial and antiviral capabilities of this compound.

Chemical Structure

The chemical structure of this compound has been a subject of revision since its initial description. The currently accepted structure is a 16-membered macrodiolide, a dimeric ester of nonactic acid and homononactic acid.

Biological Activity of this compound

Available literature suggests that this compound exhibits a range of biological effects, although quantitative data on its antibacterial and antiviral spectrum remains limited.

Biological ActivityTarget/AssayResultQuantitative DataReference
Antifungal Magnaporthe oryzae Triticum (Wheat Blast Fungus)Inhibition of mycelial growthMinimal inhibitory concentration of 0.025 µ g/disk [2][4]
Enzyme Inhibition 3alpha-hydroxysteroid-dehydrogenase (3α-HSD)Medium inhibitorNot specified[1][2][3]
General Biological Activity Effector of 1→3-β-D-glucanaseModulates enzyme activityNot specified

Experimental Protocols

Detailed experimental protocols specifically for determining the antibacterial and antiviral spectrum of this compound are not available in the cited literature. However, standard methodologies for such evaluations are well-established.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of an antibacterial agent is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard laboratory procedure for determining MIC values.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate, with each well containing a specific concentration of the compound in broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Antiviral Activity Assay: Plaque Reduction Assay for EC50 Determination

The 50% effective concentration (EC50) is the concentration of a drug that reduces the number of viral plaques by 50%. The plaque reduction assay is a common method for determining the antiviral efficacy of a compound.

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is grown in 6-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

  • Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas of cell death) to develop (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each concentration of this compound compared to a no-drug control. The EC50 value is then determined from the dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_0 Compound Preparation cluster_1 Assay Preparation cluster_2 Antimicrobial Assay cluster_3 Data Analysis Isolation_Purification Isolation & Purification of this compound Stock_Solution Preparation of Stock Solution Isolation_Purification->Stock_Solution Serial_Dilution Serial Dilutions Stock_Solution->Serial_Dilution Assay_Plate Inoculation of Assay Plate (e.g., 96-well plate) Serial_Dilution->Assay_Plate Microorganism_Culture Culture of Test Microorganisms Inoculum_Preparation Standardized Inoculum Preparation Microorganism_Culture->Inoculum_Preparation Inoculum_Preparation->Assay_Plate Incubation Incubation Assay_Plate->Incubation Data_Collection Data Collection (e.g., Visual, Spectrophotometric) Incubation->Data_Collection MIC_EC50_Determination Determination of MIC / EC50 Data_Collection->MIC_EC50_Determination Spectrum_Analysis Spectrum of Activity Analysis MIC_EC50_Determination->Spectrum_Analysis

Caption: Generalized workflow for screening the antimicrobial activity of a natural product like this compound.

Hypothetical Signaling Pathway for Macrolide Antibacterial Action

As specific signaling pathway information for this compound is unavailable, the following diagram illustrates a generalized mechanism of action for macrolide antibiotics, the class to which this compound belongs. Macrolides are known to inhibit bacterial protein synthesis.

Macrolide_Mechanism_of_Action cluster_0 Bacterial Ribosome 50S_Subunit 50S Ribosomal Subunit Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis mRNA mRNA Feigrisolide_C This compound (Macrolide) Feigrisolide_C->50S_Subunit Binds to Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Inhibition->Protein_Synthesis Blocks Translocation

Caption: Generalized mechanism of action for macrolide antibiotics, illustrating the inhibition of bacterial protein synthesis.

Conclusion and Future Directions

This compound remains a molecule of interest with demonstrated antifungal activity and potential as an enzyme inhibitor. However, a significant knowledge gap exists regarding its specific antibacterial and antiviral spectrum of activity. The lack of quantitative data (MICs and EC50 values) prevents a thorough assessment of its therapeutic potential in these areas.

Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro screening of this compound against a broad panel of clinically relevant bacteria and viruses to determine its MIC and EC50 values.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent derivatives.

A more detailed understanding of the antimicrobial and antiviral properties of this compound will be crucial for determining its viability as a lead compound in drug discovery and development programs.

References

The Enigmatic Case of Feigrisolide C: A Journey of Total Synthesis and Structural Revision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially isolated from Streptomyces griseus, Feigrisolide C was first proposed to be a 15-membered macrodiolide. However, inconsistencies between the spectroscopic data of the natural product and synthesized molecules based on the proposed structure led to a re-evaluation. Through a combination of chemical degradation, stereoselective synthesis of possible isomers, and extensive spectroscopic analysis, the true structure of this compound was elucidated and confirmed. This whitepaper details the pivotal experiments and synthetic strategies that led to the structural revision of this compound, presenting it not as a macrodiolide, but as (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid.[1][2][3][4] This comprehensive guide provides in-depth experimental protocols, quantitative data, and logical workflows to serve as a valuable resource for researchers in natural product synthesis and drug discovery.

The Initial Hypothesis and the Emerging Discrepancy

This compound, isolated from the culture broth of Streptomyces griseus (strain GT 051022), was initially characterized as a 15-membered macrodiolide.[1][3] The proposed structure was based on spectroscopic analysis of the natural product. However, when researchers synthesized the proposed macrodiolide, the physical and spectroscopic data of the synthetic compound did not match those of natural this compound.[1][5] This discrepancy prompted a thorough investigation to determine the correct molecular architecture.

The Path to Structural Revision: A Degradative Approach

To unravel the true structure, a sample of natural this compound was subjected to exhaustive reduction with lithium aluminum hydride (LiAlH4), followed by acetylation of the resulting diols.[3] This degradation yielded two key diacetate products, designated as A and B.[3] The hypothesis was that if the original structure was incorrect, a comparison of these degradation products with synthetically prepared, stereochemically defined diacetates would reveal the true stereochemistry of the constituent acid fragments.

G cluster_workflow Logical Workflow for Structural Revision cluster_synthesis Synthesis of Stereoisomers Natural_Feigrisolide_C Natural this compound Degradation LiAlH4 reduction, then acetylation Natural_Feigrisolide_C->Degradation Products_A_B Diacetate Products A and B Degradation->Products_A_B Comparison Spectroscopic Comparison (NMR) Products_A_B->Comparison Revised_Structure Confirmed Structure of this compound Comparison->Revised_Structure Methyl_Homononactate (+)-Methyl Homononactate Diacetate_B Synthetic Diacetate B Methyl_Homononactate->Diacetate_B LiBH4 reduction, acetylation Methyl_Nonactate (+)-Methyl Nonactate Diacetate_A Synthetic Diacetate A Methyl_Nonactate->Diacetate_A LiBH4 reduction, acetylation Diacetate_B->Comparison Diacetate_A->Comparison G cluster_synthesis_workflow Total Synthesis Workflow Start_H Methyl (R)-3-hydroxypentanoate Intermediate_H (+)-Methyl homononactate Start_H->Intermediate_H Multi-step synthesis Coupling Esterification Intermediate_H->Coupling Start_N Methyl (R)-3-hydroxybutyrate Intermediate_N (+)-Methyl nonactate Start_N->Intermediate_N Multi-step synthesis Intermediate_N->Coupling Protected_FC Protected this compound Methyl Ester Coupling->Protected_FC Deprotection Deprotection Protected_FC->Deprotection Final_Product This compound (Revised Structure) Deprotection->Final_Product

References

Physical and chemical properties of Feigrisolide C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Feigrisolide C

Abstract: this compound is a 16-membered macrodiolide natural product first isolated from Streptomyces griseus. Initially, its structure was misidentified but was later revised and confirmed through total synthesis. This compound has garnered interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a summary of its biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

This compound is a complex macrolide whose structure has been a subject of scientific investigation, leading to a structural revision. The correct structure has been confirmed by total synthesis[1]. The physicochemical properties are summarized below.

Structural Information
  • IUPAC Name: (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid[1]

  • Molecular Formula: C₂₁H₃₆O₇[2]

  • Molecular Weight: 400.5 g/mol

Tabulated Physicochemical Data
PropertyValueSource
Molecular Formula C₂₁H₃₆O₇PubChem CID 10668706
Molecular Weight 400.5 g/mol PubChem CID 10668706
Exact Mass 400.24610348 DaPubChem CID 10668706
Appearance Data not available
Melting Point Data not available
Optical Rotation Data not available
XLogP3 2.8PubChem CID 10668706
Hydrogen Bond Donors 2PubChem CID 10668706
Hydrogen Bond Acceptors 7PubChem CID 10668706
Rotatable Bond Count 3PubChem CID 10668706
Spectral Data

Detailed spectral data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation for the revised structure of this compound are mentioned in the literature used for its structural elucidation and synthesis[1][2]. However, the specific chemical shifts and fragmentation patterns are not available in the publicly accessible abstracts of these publications.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a molecule of interest for further investigation in drug discovery.

Activity TypeTarget Organism/Cell LineEffectReference
Antifungal Magnaporthe oryzae Triticum (Wheat Blast Fungus)Inhibition of mycelial growth, conidia production, and conidial germination.[3]
Antibacterial Various BacteriaGeneral antibacterial activity has been reported.[2][4]
Cytotoxic Ehrlich Carcinoma CellsCytotoxic effects have been observed.[5]
Enzyme Inhibition 3α-Hydroxysteroid-dehydrogenase (3α-HSD)Medium inhibitory activity.[2][4]

The precise mechanism of action for this compound has not been fully elucidated. For its antifungal activity against M. oryzae Triticum, it is suggested that the compound may disrupt mitochondrial function through the stimulation of ATPase activities or by causing an imbalance in cellular cation translocation, which in turn inhibits hyphal development and conidia germination[6].

Antifungal_Mechanism Feigrisolide_C This compound Mitochondria Mitochondria Feigrisolide_C->Mitochondria Targets ATPase ATPase Activity Mitochondria->ATPase Stimulates Cation_Imbalance Cation Imbalance Mitochondria->Cation_Imbalance Causes Hyphal_Growth Inhibition of Hyphal Growth ATPase->Hyphal_Growth Conidia Inhibition of Conidia Production & Germination ATPase->Conidia Cation_Imbalance->Hyphal_Growth Cation_Imbalance->Conidia

Figure 1: Proposed mechanism of antifungal action of this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound, based on available literature.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the fermentation of Streptomyces species. The general workflow for its isolation and purification is outlined below.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Fermentation 1. Fermentation of Streptomyces griseus Extraction 2. Extraction of Culture Broth with Ethyl Acetate Fermentation->Extraction Chromatography1 3. Column Chromatography (e.g., Silica Gel) Extraction->Chromatography1 Chromatography2 4. Further Chromatographic Steps (e.g., HPLC) Chromatography1->Chromatography2 Final_Product Pure this compound Chromatography2->Final_Product

Figure 2: General workflow for the isolation and purification of this compound.

Protocol Details:

  • Fermentation: Streptomyces griseus is cultured in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, agitation) to promote the production of secondary metabolites.

  • Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.

  • Purification: The crude extract is subjected to multiple rounds of chromatography. This often involves initial separation on a silica gel column followed by further purification using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure this compound[2][4].

Note: Specific details of the fermentation media, culture conditions, and chromatographic parameters are not fully available in the reviewed literature abstracts.

Antifungal Activity Assay against Magnaporthe oryzae Triticum

The antifungal activity of this compound against the wheat blast fungus is assessed by evaluating its effect on mycelial growth and conidia germination[3][7].

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_eval Evaluation Prepare_Fungus 1. Culture M. oryzae Triticum on PDA Medium Mycelial_Assay 3a. Mycelial Growth Assay: Apply compound to fungal culture Prepare_Fungus->Mycelial_Assay Conidia_Assay 3b. Conidia Germination Assay: Treat conidia suspension Prepare_Fungus->Conidia_Assay Prepare_Compound 2. Prepare this compound Solutions (e.g., in DMSO) Prepare_Compound->Mycelial_Assay Prepare_Compound->Conidia_Assay Measure_Growth 4a. Measure Inhibition of Mycelial Growth Mycelial_Assay->Measure_Growth Measure_Germination 4b. Assess Inhibition of Conidia Germination Conidia_Assay->Measure_Germination

Figure 3: Workflow for assessing the antifungal activity of this compound.

Protocol for Mycelial Growth Inhibition:

  • Magnaporthe oryzae Triticum is cultured on Potato Dextrose Agar (PDA).

  • This compound is dissolved in a suitable solvent (e.g., 1% DMSO) to prepare stock solutions.

  • A defined amount of the this compound solution is applied to a sterile paper disc, which is then placed on the surface of the PDA plate inoculated with the fungus.

  • The plates are incubated, and the diameter of the fungal growth inhibition zone is measured.

  • Minimal inhibitory concentrations are determined from dose-response experiments. For this compound, the minimal suppressive concentration was found to be 0.025 µ g/disk [7].

Protocol for Conidia Germination Inhibition:

  • A suspension of M. oryzae Triticum conidia is prepared.

  • The conidial suspension is treated with various concentrations of this compound.

  • The treated suspension is incubated under conditions that promote germination.

  • The percentage of germinated conidia is determined by microscopic examination.

Cytotoxicity Assay against Ehrlich Carcinoma Cells

The cytotoxic effects of this compound have been evaluated against Ehrlich ascites carcinoma cells[5].

Protocol Outline:

  • Cell Culture: Ehrlich ascites carcinoma cells are maintained in an appropriate culture medium and conditions.

  • Treatment: The cells are treated with various concentrations of this compound for a specified period.

  • Viability Assessment: Cell viability is assessed using a standard method, such as the Trypan Blue exclusion assay or the MTT assay.

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Note: The specific details of the cell culture conditions, drug concentrations, and viability assessment method used for this compound are not provided in the available literature abstracts.

3α-Hydroxysteroid-dehydrogenase (3α-HSD) Inhibition Assay

This compound has been reported as a medium inhibitor of 3α-HSD[2][4]. A general protocol for this type of enzyme inhibition assay is as follows:

Protocol Outline:

  • Enzyme Preparation: A source of 3α-HSD is prepared, for example, from microsomal fractions of a relevant tissue.

  • Assay Reaction: The enzyme is incubated with its substrate (e.g., 5α-dihydrotestosterone) and cofactor (e.g., NADH) in the presence and absence of this compound at various concentrations.

  • Activity Measurement: The enzyme activity is determined by monitoring the change in absorbance or fluorescence resulting from the conversion of the substrate or cofactor over time.

  • Inhibition Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Note: A detailed protocol specific to the testing of this compound was not found in the reviewed literature.

Conclusion

This compound is a structurally interesting natural product with a promising profile of biological activities, including antifungal, antibacterial, and cytotoxic effects. While its basic chemical properties and biological activities have been identified, there remains a need for more detailed public data, particularly concerning its specific physical properties, comprehensive spectral data, and detailed mechanisms of action at the molecular level. The experimental protocols outlined in this guide provide a foundation for further research into this compound. Future studies focusing on its mechanism of action and potential therapeutic applications are warranted.

References

An In-depth Technical Guide to the Natural Analogs and Derivatives of Feigrisolide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide C, a 16-membered macrodiolide produced by Streptomyces species, along with its natural analogs, has garnered significant interest in the scientific community due to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known natural analogs of this compound, detailing their biological effects, including antibacterial, antifungal, cytotoxic, and enzyme-inhibitory activities. This document summarizes the available quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes a potential signaling pathway modulated by this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the feigrisolide scaffold.

Introduction

The feigrisolide family of natural products, isolated from Streptomyces griseus and marine-derived Streptomyces sp. 6167, represents a class of macrolides with diverse chemical structures and biological functions.[1][2] The family includes hepta-lactones (Feigrisolides A and B) and 16-membered macrodiolides (Feigrisolides C and D).[1] These compounds have demonstrated a range of activities, from antibacterial and antifungal to cytotoxic and enzyme-inhibiting, making them attractive leads for drug discovery programs.[1][3] This guide focuses on this compound and its natural analogs, providing a consolidated repository of current knowledge to facilitate further research and development.

Natural Analogs of this compound and Their Biological Activities

The primary known natural analogs of this compound are Feigrisolides A, B, and D. Each exhibits a distinct profile of biological activity.

Antibacterial Activity

Feigrisolide B has been reported to exhibit strong antibacterial activity.[1]

Antifungal Activity

This compound, in conjunction with Bonactin, has shown significant inhibitory effects against the wheat blast fungus, Magnaporthe oryzae Triticum (MoT).[3] It has been observed to inhibit mycelial development, conidia production, and conidial germination.[3]

Cytotoxic Activity

Feigrisolide B demonstrates medium cytotoxic activity against various cancer cell lines.[1] Specifically, it has been found to induce apoptosis in Ehrlich carcinoma cells.[2]

Antiviral Activity

Feigrisolide B also displays medium antiviral activity, notably against Coxsackie virus B3.[1]

Enzyme Inhibition

Feigrisolides A, C, and D are moderate inhibitors of 3α-hydroxysteroid dehydrogenase (3α-HSD).[1]

Quantitative Data Summary

The following tables summarize the reported quantitative biological data for the feigrisolide family of natural products.

Table 1: Cytotoxicity of Feigrisolide Analogs

CompoundCell LineActivity MetricValueReference
Feigrisolide BEhrlich CarcinomaIC5017.4 µg/mL[2]

Table 2: Antifungal Activity of this compound against Magnaporthe oryzae Triticum

CompoundActivity MetricConcentrationInhibition (%)Reference
This compoundMycelial Growth Inhibition2 µ g/disk 68.1 ± 1.0[3]
This compoundMycelial Growth Inhibition1.5 µ g/disk 63.4 ± 1.3[3]
This compoundMycelial Growth Inhibition1 µ g/disk 54.2 ± 1.0[3]
This compoundMinimum Suppressive Concentration0.025 µ g/disk 13.3 ± 0.8[3]

Synthetic Derivatives and Structure-Activity Relationship (SAR)

Currently, there is a notable lack of publicly available information regarding the synthesis of a diverse range of this compound derivatives and comprehensive structure-activity relationship (SAR) studies. The primary focus of synthetic efforts has been on the total synthesis of the natural products themselves to confirm or revise their structures.[4][5]

Broadening the scope to other macrodiolides suggests that modifications to the macrocyclic framework can significantly impact biological activity. For instance, minor structural modifications of the macrodiolide (-)-vermiculine led to enhanced cancer cell line selectivity and reduced toxicity.[6] This highlights the potential for improving the therapeutic index of feigrisolides through targeted synthesis of analogs. Future research should prioritize the generation of a library of this compound derivatives to elucidate key structural motifs responsible for their diverse biological activities.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other macrodiolides provide valuable insights. Notably, certain macrodiolide analogs have been shown to possess broad immunosuppressive activity by impairing the cGAS-STING pathway.[6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.

The cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling cascade, a potential target for macrodiolides like this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons (IFN-α, IFN-β) pIRF3->IFNs induces transcription pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines pNFkB->Cytokines induces transcription Macrodiolide Macrodiolide (e.g., this compound analog) Macrodiolide->STING impairs interaction with TBK1

Caption: Proposed inhibition of the cGAS-STING pathway by macrodiolides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological evaluation of feigrisolides and related compounds.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

Procedure:

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing against Magnaporthe oryzae (Mycelial Growth Inhibition)

Objective: To assess the inhibitory effect of a compound on the mycelial growth of M. oryzae.

Procedure:

  • Prepare potato dextrose agar (PDA) plates amended with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is non-inhibitory to fungal growth.

  • Place a 5 mm mycelial plug from the edge of an actively growing M. oryzae culture onto the center of each amended and control (solvent only) PDA plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against 3α-HSD.

Principle: The activity of 3α-HSD is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), a saturating concentration of the substrate (e.g., androsterone), and NAD⁺.

  • Add various concentrations of the test inhibitor or vehicle control to the reaction mixture.

  • Initiate the reaction by adding a purified or partially purified preparation of 3α-HSD.

  • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition and, if applicable, the IC50 value of the inhibitor.

Conclusion and Future Directions

The feigrisolide family of natural products, particularly this compound and its analogs, presents a promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including potent antifungal and cytotoxic effects, warrant further investigation. A significant opportunity lies in the synthesis of novel derivatives to establish a clear structure-activity relationship, which is currently a major knowledge gap. Elucidating the specific molecular targets and signaling pathways, such as the potential modulation of the cGAS-STING pathway, will be crucial for understanding their mechanism of action and for guiding the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide provide a foundation for the continued biological evaluation of this intriguing class of natural products.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Feigrisolide C from Streptomyces griseus

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the isolation of Feigrisolide C, a polyketide macrolide, from the fermentation broth of Streptomyces griseus. The methodology is based on established protocols for the separation of related feigrisolides and is intended for researchers in natural product chemistry, drug discovery, and microbiology.

Introduction

This compound belongs to a family of macrolides produced by Streptomyces griseus that have been noted for their potential biological activities. The isolation and purification of this specific metabolite are essential for further pharmacological evaluation and structural elucidation. The following protocol outlines the key steps, from fermentation to purification, required to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the isolation of feigrisolides from a 200-liter fermentation of Streptomyces griseus strain ATCC 55048. This data is adapted from protocols for related compounds and serves as a guideline.

ParameterValueUnit
Fermentation Volume200L
Fermentation Time5days
Incubation Temperature28°C
Agitation Speed120rpm
Mycelial Cake Extraction Solvent80% Acetone in Waterv/v
Initial Crude Extract Yield15.6g
Diaion HP-20 Column Volume2.0L
Sephadex LH-20 Column Volume1.5L
Final Yield (Feigrisolides A+B)60 (A), 20 (B)mg

Note: Specific yield for this compound is not detailed in the primary literature for related compounds; yields are typically compound-dependent.

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound.

1. Fermentation of Streptomyces griseus

  • Strain: Streptomyces griseus (e.g., ATCC 55048).

  • Seed Culture: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of seed medium (e.g., glucose, soluble starch, yeast extract, peptone, and CaCO₃). Incubate at 28°C for 48 hours on a rotary shaker at 220 rpm.

  • Production Culture: Transfer the seed culture to a 200 L fermenter containing a suitable production medium. Ferment for 5 days at 28°C with an agitation of 120 rpm and aeration.

2. Extraction of Crude Metabolites

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Extract the mycelial cake with 80% aqueous acetone.

  • Concentrate the acetone extract under reduced pressure to remove the acetone.

  • Extract the resulting aqueous solution three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate fractions and evaporate to dryness to yield the crude extract.

3. Chromatographic Purification of this compound

The purification process involves multiple chromatographic steps to isolate this compound from the complex crude extract.

  • Step 1: Diaion HP-20 Column Chromatography

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of Diaion HP-20 resin.

    • Apply the adsorbed sample to a Diaion HP-20 column pre-equilibrated with water.

    • Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing feigrisolides.

  • Step 2: Sephadex LH-20 Size Exclusion Chromatography

    • Combine and concentrate the active fractions from the Diaion HP-20 column.

    • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

    • Elute with methanol as the mobile phase.

    • Collect fractions and analyze for the presence of the target compound.

  • Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

    • Pool the fractions containing this compound from the Sephadex LH-20 column and concentrate.

    • Perform final purification using a preparative reverse-phase HPLC column (e.g., C18).

    • Elute with an isocratic or gradient system of acetonitrile and water.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

4. Structure Confirmation

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflows

The following diagrams illustrate the key processes in the isolation of this compound.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Inoculation of Seed Culture B Incubation (2 days, 28°C) A->B C Transfer to Production Fermenter B->C D Fermentation (5 days, 28°C) C->D E Harvest & Separate Mycelium D->E Harvest Broth F Extract with 80% Acetone E->F G Concentrate & Extract with Ethyl Acetate F->G H Evaporate to Crude Extract G->H I Diaion HP-20 Column Chromatography H->I Load Crude Extract J Sephadex LH-20 Column Chromatography I->J K Preparative HPLC (C18 Column) J->K L Pure this compound K->L M Spectroscopic Confirmation (MS, NMR) L->M G A Crude Ethyl Acetate Extract B Diaion HP-20 Column A->B C Elution with Methanol/Water Gradient B->C D Active Fractions (Containing Feigrisolides) C->D Collect E Waste/Other Fractions C->E Discard G A Pooled Active Fractions (from Diaion HP-20) B Sephadex LH-20 Column A->B C Elution with Methanol B->C D Fractions Enriched with this compound C->D Collect E Other Compounds C->E Separate

Determining the Minimum Inhibitory Concentration (MIC) of Feigrisolide C Against Fungal Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feigrisolide C, a natural product isolated from Streptomyces species, has demonstrated notable antifungal properties, positioning it as a compound of interest in the search for novel antifungal agents.[1] The determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens is a critical first step in evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and standardized protocols for determining the MIC of this compound against both yeast and filamentous fungi, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principles and Methods

The broth microdilution method is the gold standard for determining the MIC of antifungal agents. This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined after a specified incubation period by observing the lowest concentration of the agent that inhibits fungal growth. The protocols provided below are adapted from the CLSI documents M27 for yeasts and M38 for filamentous fungi.

Given that this compound is a natural product with limited water solubility, a co-solvent such as dimethyl sulfoxide (DMSO) is required for its preparation. It is crucial to ensure that the final concentration of the solvent in the assay does not affect fungal growth. Studies have shown that a final concentration of DMSO at or below 1% (v/v) is generally non-inhibitory to most fungi.[2][3]

Data Presentation

Existing Data on this compound Antifungal Activity

The following table summarizes the currently available data on the antifungal activity of this compound. It is important to note that this data was generated using a disk diffusion assay, and the results are presented as the minimum suppressive concentration in µ g/disk . While this demonstrates activity, these values are not directly comparable to MIC values obtained through broth microdilution.

Fungal PathogenMethodMinimum Suppressive Concentration (µ g/disk )Reference
Magnaporthe oryzae Triticum BTJP 4(5)Disk Diffusion0.025[Islam et al., 2022]
Representative MIC Data for this compound

The following table provides a representative example of how MIC data for this compound against a panel of fungal pathogens should be presented. The values presented here are hypothetical and for illustrative purposes only.

Fungal PathogenStrain IDThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Candida albicansATCC 9002880.25 - 1.0 (Fluconazole)
Candida glabrataATCC 90030160.5 - 2.0 (Fluconazole)
Cryptococcus neoformansATCC 9011240.125 - 0.5 (Amphotericin B)
Aspergillus fumigatusATCC 20430520.25 - 1.0 (Voriconazole)
Aspergillus flavusATCC 20430440.12 - 0.5 (Amphotericin B)
Fusarium solaniATCC 36031>642 - 8 (Amphotericin B)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its presumed hydrophobicity, this compound must be dissolved in a suitable organic solvent before being diluted in the test medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

  • Dissolve the powder in a volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare intermediate stock solutions by diluting the primary stock in sterile DMSO as needed.

  • Store stock solutions at -20°C or below in amber tubes to protect from light.

Protocol 2: Broth Microdilution MIC Assay for Yeasts (adapted from CLSI M27)

This protocol is suitable for testing Candida spp. and Cryptococcus neoformans.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer

  • Sterile 96-well, U-bottom microtiter plates

  • Yeast isolates

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

  • This compound stock solution (in DMSO)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Procedure:

  • Inoculum Preparation:

    • Subculture yeast isolates onto SDA plates and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of Microdilution Plates:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate. Well 1 will be the highest concentration, and well 12 will be the sterility control (no drug, no inoculum).

    • Prepare a working solution of this compound in RPMI-1640 at twice the highest desired final concentration. Ensure the DMSO concentration in this working solution does not exceed 2%.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted yeast inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final test concentrations.

    • The final DMSO concentration in the highest concentration well should not exceed 1%.

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

Protocol 3: Broth Microdilution MIC Assay for Filamentous Fungi (adapted from CLSI M38)

This protocol is suitable for testing molds such as Aspergillus spp. and Fusarium spp.

Materials:

  • RPMI-1640 medium (as for yeasts)

  • Sterile 96-well, flat-bottom microtiter plates

  • Fungal isolates

  • Potato Dextrose Agar (PDA) plates

  • Sterile saline with 0.05% Tween 80

  • Hemocytometer or spectrophotometer

  • Incubator (35°C)

  • This compound stock solution (in DMSO)

  • Quality control strains (e.g., Aspergillus fumigatus ATCC 204305)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a PDA plate at 35°C for 7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or by adjusting the optical density.

    • Dilute the adjusted inoculum as needed in RPMI-1640 to achieve the final desired concentration.

  • Preparation of Microdilution Plates:

    • Follow the same procedure as for yeasts (Protocol 2, step 2), using flat-bottom microtiter plates.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to wells 1 through 11.

    • Seal the plates and incubate at 35°C for 48-72 hours, or until sufficient growth is seen in the growth control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes 100% inhibition of growth (no visible growth) compared to the growth control well.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result fungal_culture Fungal Culture (Yeast or Mold) inoculum_prep Prepare Standardized Inoculum fungal_culture->inoculum_prep feigrisolide_stock This compound Stock in DMSO serial_dilution Prepare Serial Dilutions of this compound in Plate feigrisolide_stock->serial_dilution inoculate_plate Inoculate Plate inoculum_prep->inoculate_plate serial_dilution->inoculate_plate incubate Incubate (24-72h, 35°C) inoculate_plate->incubate read_mic Read MIC incubate->read_mic mic_value MIC Value (µg/mL) read_mic->mic_value

Caption: Workflow for determining the MIC of this compound.

Hypothetical Antifungal Signaling Pathway Inhibition

Antifungal_Pathway cluster_cell Fungal Cell membrane Cell Membrane receptor Membrane Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates nucleus Nucleus tf->nucleus Translocates to cell_wall_synthesis Cell Wall Synthesis (Inhibited) nucleus->cell_wall_synthesis Regulates FeigrisolideC This compound FeigrisolideC->receptor Binds/Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Experimental setup for 3alpha-hydroxysteroid dehydrogenase inhibition assay with Feigrisolide C

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Feigrisolide C as an Inhibitor of 3α-Hydroxysteroid Dehydrogenase

Introduction

3α-Hydroxysteroid dehydrogenase (3α-HSD) is a crucial enzyme belonging to the aldo-keto reductase (AKR) superfamily.[1][2] It plays a significant role in the metabolism of steroid hormones, including androgens, estrogens, progestins, and corticosteroids.[3] The enzyme catalyzes the reversible conversion of 3-keto steroids to their 3α-hydroxy counterparts, utilizing NAD(P)H as a cofactor.[1][2][4] One of its key functions is the inactivation of the potent androgen 5α-dihydrotestosterone (DHT) into the less active 5α-androstane-3α,17β-diol (3α-diol).[3][5] Due to its role in regulating the levels of active steroids, 3α-HSD is a therapeutic target for various conditions, including hirsutism, benign prostatic hyperplasia, and certain cancers.[5][6]

Feigrisolides are a group of macrolide compounds isolated from marine actinobacteria.[7] Recent studies have identified this compound as a moderate inhibitor of 3α-HSD.[8][9] This finding suggests the potential of this compound as a lead compound for the development of novel therapeutics targeting steroid hormone metabolism. These application notes provide a detailed protocol for an in vitro inhibition assay of 3α-HSD using this compound, intended for researchers in drug discovery and endocrinology.

Mechanism of 3α-Hydroxysteroid Dehydrogenase Action

The catalytic mechanism of 3α-HSD involves a sequential bi-bi reaction where the cofactor (NAD⁺ or NADP⁺) binds first, followed by the steroid substrate.[4][10] The enzyme possesses a catalytic tetrad of conserved amino acid residues (Asp, Tyr, Lys, and His) that facilitates the transfer of a hydride ion from the cofactor to the steroid.[1][2] The rate-limiting step in this reaction is the release of the product and the reduced cofactor (NADH or NADPH).[4]

Experimental Protocol: 3α-Hydroxysteroid Dehydrogenase Inhibition Assay

This protocol describes a colorimetric microplate assay to determine the inhibitory activity of this compound on 3α-HSD. The assay measures the increase in absorbance at 450 nm resulting from the reduction of a tetrazolium salt by NADH, which is produced during the oxidation of a 3α-hydroxysteroid substrate by 3α-HSD.

Materials and Reagents

  • Human recombinant 3α-HSD (or other sources as required)

  • This compound

  • Androsterone (substrate)

  • β-Nicotinamide adenine dinucleotide (β-NAD⁺)

  • Diaphorase

  • Resazurin (or WST-1/MTT)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% BSA

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of androsterone in a suitable organic solvent (e.g., ethanol) and then dilute it in the assay buffer.

    • Prepare fresh solutions of β-NAD⁺, diaphorase, and resazurin in the assay buffer.

    • Prepare the 3α-HSD enzyme solution in the assay buffer to the desired concentration.

  • Assay Protocol:

    • Add 20 µL of varying concentrations of this compound (or vehicle control, DMSO) to the wells of a 96-well microplate.

    • Add 20 µL of the 3α-HSD enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.

    • To initiate the reaction, add a 60 µL substrate mixture containing androsterone, β-NAD⁺, diaphorase, and resazurin to each well.

    • Immediately measure the absorbance at 450 nm in a microplate reader at kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

Table 1: Inhibitory Activity of this compound on 3α-HSD

This compound Concentration (µM)Reaction Rate (mOD/min)% Inhibition
0 (Control)[Insert Data]0
[Concentration 1][Insert Data][Calculate]
[Concentration 2][Insert Data][Calculate]
[Concentration 3][Insert Data][Calculate]
[Concentration 4][Insert Data][Calculate]
[Concentration 5][Insert Data][Calculate]
IC₅₀ (µM) \multicolumn{2}{c}{[Calculate from dose-response curve]}

Visualizations

G cluster_prep Reagent Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis prep_inhibitor Prepare this compound stock solution add_inhibitor Add this compound/ vehicle to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare 3α-HSD solution add_enzyme Add 3α-HSD to wells prep_enzyme->add_enzyme prep_substrate Prepare substrate mix (Androsterone, NAD⁺, etc.) add_substrate_mix Add substrate mix to initiate reaction prep_substrate->add_substrate_mix add_inhibitor->add_enzyme incubate Incubate at 37°C for 15 min add_enzyme->incubate incubate->add_substrate_mix read_plate Measure absorbance at 450 nm (kinetic) add_substrate_mix->read_plate calc_rate Calculate reaction rates read_plate->calc_rate calc_inhibition Calculate % inhibition calc_rate->calc_inhibition calc_ic50 Determine IC₅₀ value calc_inhibition->calc_ic50

Caption: Experimental workflow for the 3α-HSD inhibition assay.

G DHT 5α-Dihydrotestosterone (DHT, Active Androgen) HSD 3α-HSD DHT->HSD NADH NADH HSD->NADH Diol 5α-Androstane-3α,17β-diol (3α-diol, Less Active) HSD->Diol NAD NAD⁺ NAD->HSD Feigrisolide This compound Feigrisolide->HSD Inhibits

Caption: Signaling pathway of 3α-HSD and its inhibition by this compound.

References

Application Notes & Protocols for Evaluating Feigrisolide C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Feigrisolide C is a 16-membered macrodiolide compound isolated from Streptomyces griseus.[1] Preliminary studies have indicated that feigrisolides exhibit cytotoxic properties, notably against Ehrlich ascites carcinoma cells.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of this compound using established cell-based assays. The following protocols detail methods for assessing cell viability, membrane integrity, and the induction of apoptosis.

General Workflow for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity typically follows a tiered approach, starting with a general assessment of cell viability and progressing to more detailed mechanistic studies. The following workflow is recommended for characterizing the cytotoxic profile of this compound.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Mechanism of Action A Cell Line Selection (e.g., Cancer Cell Lines) B Dose-Response Treatment with this compound A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Determine IC50 Value C->D E Membrane Integrity Assay (e.g., LDH Assay) D->E F Confirm Cytotoxic Effect E->F G Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) F->G H Signaling Pathway Analysis (e.g., Western Blot for Caspases) G->H

Caption: General workflow for assessing the cytotoxicity of this compound.

Data Presentation: Summarized Cytotoxicity Data

Quantitative data from cytotoxicity assays should be summarized in a clear and concise format. The half-maximal inhibitory concentration (IC50) is a key metric. Below is a template table for presenting IC50 values of this compound against various cancer cell lines.

Note: The following data is for illustrative purposes only to demonstrate the recommended format, as comprehensive IC50 values for this compound are not widely published.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
Ehrlich Ascites Carcinoma (EAC)Murine Mammary CarcinomaMTT48[Insert Experimental Value]
MCF-7Human Breast AdenocarcinomaMTT48[Insert Experimental Value]
A549Human Lung CarcinomaMTT48[Insert Experimental Value]
HepG2Human Liver CarcinomaMTT48[Insert Experimental Value]
HCT116Human Colon CarcinomaMTT48[Insert Experimental Value]

Experimental Protocols

MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[3] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][3]

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation step)

  • DMSO (for solubilization)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

LDH Cytotoxicity Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[4]

Materials:

  • This compound stock solution (in DMSO)

  • Commercially available LDH Cytotoxicity Assay Kit

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at ~490 nm)

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).

  • Controls: Prepare the following controls as per the kit manufacturer's instructions:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: LDH release with DMSO treatment.

    • Maximum LDH Release Control: Treat cells with the lysis solution provided in the kit.

    • Medium Background Control: Culture medium without cells.[4]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[5] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[5]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by FITC-conjugated Annexin V.[7] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate viable or early apoptotic cells but stains late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media to inactivate trypsin. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC (-) / PI (-)

    • Early apoptotic cells: Annexin V-FITC (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V-FITC (+) / PI (+)

Potential Signaling Pathway for Investigation

The precise mechanism of this compound-induced cytotoxicity is yet to be fully elucidated. A common pathway for cytotoxic compounds involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. Investigation into this pathway is a logical next step.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade FeigrisolideC This compound Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) FeigrisolideC->Bcl2_Family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A representative intrinsic apoptosis pathway for investigation.

References

Application Note: HPLC Method for the Purification and Quantification of Feigrisolide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the purification and quantification of Feigrisolide C, a 16-membered macrodiolide isolated from Streptomyces griseus, using High-Performance Liquid Chromatography (HPLC). This compound has garnered interest for its potential biological activities, making robust analytical methods for its purification and quantification essential for further research and development. This note outlines recommended HPLC methodologies, including preparative purification and analytical quantification, based on established principles for the analysis of macrolide compounds. While a specific, validated HPLC method for this compound is not widely published, the protocols herein represent a strong starting point for method development and validation.

Introduction

This compound is a secondary metabolite produced by Streptomyces griseus.[1][2] As a 16-membered macrodiolide, it belongs to a class of compounds known for a wide range of biological activities.[1][3] Accurate purification and quantification of this compound are critical for detailed biological evaluation, pharmacokinetic studies, and formulation development. HPLC is a powerful technique for both the isolation of pure compounds from complex mixtures and the precise determination of their concentration.[4] This application note details recommended starting protocols for both preparative and analytical reverse-phase HPLC (RP-HPLC) for this compound.

Experimental Protocols

General Sample Preparation

For purification, a crude or partially purified extract of Streptomyces griseus fermentation broth is required. The initial extraction is typically performed using an organic solvent such as ethyl acetate or butanol, followed by preliminary fractionation using techniques like column chromatography with silica gel or Sephadex.[2] For quantification, a stock solution of purified this compound should be prepared in a suitable solvent, such as methanol or acetonitrile, to create calibration standards.

Preparative HPLC for Purification of this compound

The goal of preparative HPLC is to isolate a sufficient quantity of high-purity this compound for subsequent experiments.

Protocol:

  • Column: C18 stationary phase, typically with a particle size of 5-10 µm and dimensions of 250 mm x 20 mm (or larger, depending on the required loading capacity).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Elution: A shallow gradient is often effective for separating closely related compounds in a complex extract. A suggested starting gradient is:

    • 0-5 min: 30% B

    • 5-45 min: 30% to 80% B

    • 45-50 min: 80% to 100% B

    • 50-55 min: 100% B

    • 55-60 min: 100% to 30% B (re-equilibration)

  • Flow Rate: A typical flow rate for a 20 mm internal diameter column is in the range of 10-20 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance. A preliminary UV scan of a purified sample is recommended. In the absence of this data, a general wavelength for non-chromophoric macrolides is low UV (e.g., 210-220 nm).

  • Injection Volume: The injection volume will depend on the concentration of this compound in the extract and the column capacity. It is advisable to perform a loading study to determine the optimal injection volume.

  • Fraction Collection: Fractions should be collected based on the retention time of the target peak corresponding to this compound. The purity of the collected fractions should be confirmed by analytical HPLC.

Analytical HPLC for Quantification of this compound

Analytical HPLC is used to determine the purity and concentration of this compound.

Protocol:

  • Column: C18 stationary phase, typically with a particle size of 3-5 µm and dimensions of 150 mm x 4.6 mm.

  • Mobile Phase: An isocratic or gradient elution with acetonitrile and water, often with a small amount of acidifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Solvent A: Water with 0.1% Formic Acid (v/v)

    • Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)

  • Isocratic Elution: A starting point for isocratic elution would be a mixture of Solvent A and Solvent B that provides a retention time for this compound between 5 and 15 minutes. For example, a 60:40 mixture of B:A.

  • Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature, for example, 30 °C, can improve reproducibility.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Injection Volume: A standard injection volume is 10-20 µL.

  • Calibration: Prepare a series of standard solutions of purified this compound of known concentrations. Inject each standard and generate a calibration curve by plotting the peak area against the concentration. The concentration of this compound in unknown samples can then be determined from this curve.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data that could be obtained from the analytical HPLC method.

Table 1: System Suitability Parameters for Analytical HPLC Method

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
Relative Standard Deviation (RSD) for Peak Area (n=6)≤ 2.0%0.8%
Resolution (between this compound and nearest impurity)≥ 1.52.1

Table 2: Linearity and Range for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Correlation Coefficient (r²) ≥ 0.999
Linear Range 1 - 100 µg/mL

Table 3: Precision and Accuracy for this compound Quantification

QC LevelConcentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Accuracy (%)Precision (RSD, %)
Low54.95 ± 0.0999.01.8
Medium2525.3 ± 0.35101.21.4
High7574.1 ± 0.8998.81.2

Mandatory Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_quantification Quantification Workflow fermentation Streptomyces griseus Fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction pre_purification Preliminary Chromatography (e.g., Silica Gel Column) extraction->pre_purification prep_hplc Preparative RP-HPLC pre_purification->prep_hplc purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check pure_fc Pure this compound purity_check->pure_fc standards Prepare Calibration Standards analytical_hplc Analytical RP-HPLC standards->analytical_hplc sample_prep Prepare Unknown Sample sample_prep->analytical_hplc calibration_curve Generate Calibration Curve analytical_hplc->calibration_curve quantify Quantify this compound in Sample calibration_curve->quantify

Caption: Experimental workflow for purification and quantification of this compound.

Conclusion

The HPLC methods outlined in this application note provide a robust framework for the purification and quantification of this compound. The proposed preparative HPLC protocol enables the isolation of high-purity material, which is essential for detailed biological and pharmacological studies. The analytical HPLC method, once validated, will allow for accurate and precise quantification of this compound in various samples. Researchers are encouraged to use these protocols as a starting point and optimize the parameters for their specific instrumentation and sample matrices to achieve the best possible results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Feigrisolide C Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Feigrisolide C in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a macrolide compound with demonstrated antibacterial, cytotoxic, and antifungal properties.[1] Like many macrolides, this compound is a lipophilic molecule, which often results in poor solubility in water-based (aqueous) solutions. This can pose a significant challenge for in vitro and in vivo experiments, as a consistent and known concentration in solution is crucial for accurate and reproducible results.

Q2: I'm observing precipitation or cloudiness when I add this compound to my aqueous buffer. What is the likely cause?

Precipitation or cloudiness upon addition of this compound to an aqueous buffer is a strong indication that the compound's solubility limit has been exceeded. This can be influenced by several factors including the final concentration of this compound, the pH and composition of the buffer, and the method used to introduce the compound into the solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For poorly soluble compounds like this compound, it is standard practice to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for this purpose.[2][3] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[3]

Q4: How can I minimize the potential for my organic solvent to interfere with my experiment?

To minimize the effects of the organic solvent on your experiment, it is crucial to:

  • Use the lowest effective concentration of the co-solvent: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, typically below 1% (v/v), and ideally below 0.5% (v/v).

  • Include a vehicle control: Always run a parallel experiment containing the same final concentration of the organic solvent without this compound. This will help you to distinguish the effects of the solvent from the effects of the compound.

Troubleshooting Guide

Issue: this compound Precipitates Out of Solution

This is the most common issue encountered. The following workflow can help you troubleshoot and resolve this problem.

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_stock Prepare a fresh, clear stock solution in 100% DMSO. check_stock->prepare_stock No check_final_conc Is the final concentration in aqueous solution too high? check_stock->check_final_conc Yes prepare_stock->check_final_conc lower_conc Lower the final concentration of this compound. check_final_conc->lower_conc Yes check_solvent_conc Is the final co-solvent concentration sufficient? check_final_conc->check_solvent_conc No end_solution Solution Stable lower_conc->end_solution increase_solvent Gradually increase the final co-solvent (e.g., DMSO) concentration (e.g., 0.1%, 0.5%, 1%). check_solvent_conc->increase_solvent No check_mixing Was the dilution performed correctly? check_solvent_conc->check_mixing Yes increase_solvent->end_solution correct_mixing Add stock solution to the aqueous buffer while vortexing to ensure rapid dispersion. check_mixing->correct_mixing No consider_alternatives Consider alternative solubilization strategies. check_mixing->consider_alternatives Yes correct_mixing->end_solution consider_alternatives->end_solution

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube or glass vial. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved and the solution is clear. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
  • Pre-warm Aqueous Buffer: Bring your desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium) to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration. The continuous mixing during addition is critical to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration of DMSO: Ensure the final concentration of DMSO in the working solution is as low as possible and consistent across all experiments, including a vehicle control.

Data Presentation: Solubility Enhancement Strategies

StrategyDescriptionAdvantagesDisadvantages
Co-solvency Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility.Simple and effective for preparing stock solutions.Potential for solvent toxicity or interference in biological assays.
pH Adjustment Modifying the pH of the aqueous solution to ionize the compound, which can increase solubility.Can be effective if the compound has ionizable groups.May not be suitable for all compounds or experimental conditions; can affect compound stability.
Cyclodextrins Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.Can significantly increase solubility; low toxicity.May alter the bioavailability or activity of the compound.
Surfactants Using detergents (e.g., Tween 80, Pluronic F-68) to form micelles that encapsulate the hydrophobic compound.Effective at low concentrations.Can interfere with cell membranes and some biological assays.
Lipid-Based Formulations Incorporating the compound into lipid-based delivery systems like liposomes or nanoemulsions.Can improve solubility and bioavailability.More complex formulation development.

Signaling Pathway Visualization

While the precise signaling pathways affected by this compound are not yet fully elucidated, some evidence suggests a potential interaction with mitochondrial functions, possibly through the modulation of ATPase activity. The following diagram illustrates a hypothetical signaling pathway where this compound may exert its effects. Further research is required to validate this proposed mechanism.

G Feigrisolide_C This compound Mitochondrion Mitochondrion Feigrisolide_C->Mitochondrion ATPase Mitochondrial ATPase Mitochondrion->ATPase Inhibition ATPase->Inhibition ATP_Production ATP Production Cellular_Processes Downstream Cellular Processes (e.g., Proliferation, Apoptosis) ATP_Production->Cellular_Processes Inhibition->ATP_Production Inhibition

Caption: Hypothetical signaling pathway of this compound.

References

Technical Support Center: Feigrisolide C Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Feigrisolide C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in common experimental buffers. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous buffers a concern?

This compound is a 16-membered macrodiolide, a type of macrolide compound.[1] Like many macrolides, its chemical structure contains lactone rings, which are susceptible to hydrolysis (the cleavage of a chemical bond by the addition of water). This degradation is often catalyzed by acidic or basic conditions, leading to an inactive, ring-opened form of the compound. Consequently, maintaining the stability of this compound in aqueous experimental buffers is critical for obtaining accurate and reproducible results in biological assays.

Q2: What is the primary degradation pathway for this compound in experimental buffers?

The primary degradation pathway for this compound in aqueous buffers is believed to be the hydrolysis of its macrodiolide lactone rings. This reaction is significantly influenced by the pH of the solution. Generally, lactone hydrolysis is accelerated under neutral to alkaline conditions (pH ≥ 7). In acidic conditions, the equilibrium may favor the closed-ring, active form.

Q3: How can I detect the degradation of this compound in my experiments?

Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. A stability-indicating HPLC method would show a decrease in the peak area of the intact this compound over time, with the concurrent appearance of new peaks corresponding to its degradation products.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the stability of this compound.

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound in a cell-based or biochemical assay. Degradation of this compound in the assay buffer during incubation.1. Optimize Buffer pH: If your experimental conditions permit, use a slightly acidic buffer (pH 5-6.5) to slow down lactone hydrolysis. 2. Minimize Incubation Time: Reduce the duration of the experiment to the shortest time necessary to observe the biological effect. 3. Lower Incubation Temperature: If possible, perform the assay at a lower temperature to decrease the rate of hydrolysis. 4. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in the assay buffer immediately before use.
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffer. The concentration of this compound exceeds its solubility limit in the final assay buffer, even with a small percentage of DMSO.1. Use a Co-solvent: In addition to DMSO, consider using a small percentage of another organic solvent like ethanol in your final assay medium to improve solubility.[1][2][3][4][5] 2. Optimize DMSO Concentration: Determine the highest tolerable concentration of DMSO in your assay that does not affect the biological system and helps maintain this compound solubility. 3. Prepare a More Dilute Stock: If possible, start with a lower concentration stock solution in DMSO to reduce the final DMSO percentage in the assay.
Loss of this compound potency from a stock solution stored in DMSO. Degradation of the compound in the DMSO stock over time.1. Use Anhydrous DMSO: Minimize the water content in your DMSO stock, as residual water can facilitate hydrolysis. 2. Store at Low Temperatures: Aliquot your stock solution into single-use vials and store them at -20°C or -80°C. 3. Protect from Light: Store stock solutions in the dark or in amber vials to prevent potential photodegradation. 4. Minimize Freeze-Thaw Cycles: Preparing single-use aliquots is crucial to avoid repeated temperature fluctuations that can accelerate degradation.
Variability in results between different experimental buffers. The type of buffer used can directly influence the rate of this compound hydrolysis. Some buffer components can act as catalysts for hydrolysis.1. Buffer Selection: Prefer buffers that are known to have minimal catalytic effects on ester hydrolysis. Citrate buffers, for example, have been shown to be less catalytic than phosphate buffers in some instances. 2. Consistent Buffer Preparation: Ensure that the pH and ionic strength of your buffers are consistent across all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for preparing the primary stock solution.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to the final assay medium.

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex or sonicate briefly until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into small, single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in an Experimental Buffer using HPLC

This protocol provides a general framework for assessing the stability of this compound in a buffer of interest.

  • Preparation of Test Solution:

    • Prepare the experimental buffer at the desired pH and concentration.

    • Spike the buffer with this compound from a DMSO stock solution to a final concentration relevant to your assay (e.g., 1-10 µM). Ensure the final DMSO concentration is low and consistent with your assay conditions (typically ≤ 0.5%).

  • Incubation:

    • Incubate the test solution at the temperature of your experiment (e.g., 37°C).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Analyze the aliquots using a validated stability-indicating reverse-phase HPLC method. A C18 column is often suitable for macrolides.

    • Mobile Phase Example (Isocratic): A mixture of acetonitrile and a buffer such as ammonium acetate (e.g., 82:18 v/v, pH 6.8) can be a starting point.[6][7] The exact conditions may need optimization for this compound.

    • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., ~210 nm) or a mass spectrometer for more specific detection.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine its stability profile in the tested buffer.

Quantitative Data Summary

Buffer System pH Temperature (°C) Estimated Half-life (t½) Comments
Citrate Buffer5.037> 24 hoursLactone hydrolysis is generally slow at acidic pH.
Phosphate-Buffered Saline (PBS)7.4374 - 8 hoursHydrolysis is significantly faster at neutral pH. Phosphate ions may catalyze hydrolysis.
Tris Buffer8.0371 - 2 hoursAlkaline conditions strongly accelerate lactone hydrolysis.

Visualizations

Signaling Pathways and Experimental Workflows

FeigrisolideC_Degradation_Pathway cluster_conditions Influencing Factors FeigrisolideC This compound (Active) (Closed Lactone Rings) HydrolyzedProduct Inactive Product (Open Carboxylic Acid) FeigrisolideC->HydrolyzedProduct Hydrolysis pH High pH (≥ 7) pH->HydrolyzedProduct Temperature Increased Temperature Temperature->HydrolyzedProduct Buffer Catalytic Buffer Species (e.g., Phosphate) Buffer->HydrolyzedProduct

References

Reducing variability in Feigrisolide C bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in bioassay results for Feigrisolide C and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a 16-membered macrodiolide isolated from Streptomyces griseus.[1][2] While specific quantitative data for this compound's activity is limited in publicly available literature, its structural analogs, Feigrisolides A, B, and D, have been studied. Feigrisolide B exhibits strong antibacterial, moderate cytotoxic, and antiviral activities.[1][2] Feigrisolides A, C, and D have been identified as medium inhibitors of 3α-hydroxysteroid-dehydrogenase (3α-HSD).[1][2]

Q2: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the common causes?

Variability in MIC assays is a common issue. Key factors include:

  • Inoculum Preparation: Inconsistent inoculum density is a primary source of variation. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.

  • Growth Medium: Subtle batch-to-batch variations in growth media can affect bacterial growth rates and, consequently, MIC values.

  • Incubation Conditions: Temperature and incubation time must be strictly controlled. Variations can alter bacterial growth and the apparent activity of the compound.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can lead to significant errors in the final concentration of this compound in the wells.

  • Compound Stability: Ensure your stock solution of this compound is properly stored and has not degraded.

Q3: I am observing high background noise in my cytotoxicity assay. What could be the cause?

High background in cytotoxicity assays can stem from several sources:

  • Media Components: Phenol red and serum in cell culture media can have intrinsic fluorescence or absorbance, leading to high background. Consider using phenol red-free media or washing cells with PBS before adding reagents.

  • Compound Interference: this compound itself might interfere with the assay's detection method (e.g., absorbance or fluorescence). It is crucial to run controls containing the compound in cell-free media to assess this.

  • Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can interfere with colorimetric and fluorescent readouts. Regularly test your cell cultures for contamination.

  • Well-to-Well Variation: Uneven cell seeding or the "edge effect" in microplates can cause variability. Ensure a homogenous cell suspension and consider not using the outer wells of the plate for critical measurements.

Q4: What is the mechanism of action for this compound, and how might this affect my assay?

As a 16-membered macrolide, this compound is presumed to act similarly to other macrolide antibiotics. The primary mechanism is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event interferes with the translocation step of peptide elongation. Understanding this mechanism is crucial as it informs the choice of assay and potential resistance mechanisms that could be observed.

Data Presentation

Antibacterial and Cytotoxic Activity of Feigrisolide B
Target Organism/Cell LineBioassayActivity (µg/mL)
Staphylococcus aureusMIC12.5
Bacillus subtilisMIC25
Pseudomonas aeruginosaMIC>50
HeLa CellsIC5025
K562 CellsIC5012.5

Data sourced from Tang, Y., et al. (2000).[1]

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition
CompoundActivity
Feigrisolide AMedium Inhibitor
This compoundMedium Inhibitor
Feigrisolide DMedium Inhibitor

Data sourced from Tang, Y., et al. (2000).[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial strain.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This further dilutes the compound by a factor of 2.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum, but no this compound.

    • Negative Control (Sterility): A well containing only MHB to check for contamination.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • This compound stock solution

  • Human cancer cell line (e.g., HeLa, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the stock solution).

  • Incubation:

    • Incubate the plate for 24-72 hours, depending on the experimental design.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Troubleshooting Workflow for MIC Assay Variability

MIC_Troubleshooting Troubleshooting Workflow for MIC Assay Variability start Inconsistent MIC Results inoculum Check Inoculum Preparation start->inoculum dilution Review Serial Dilution Technique start->dilution incubation Verify Incubation Conditions start->incubation reagents Assess Reagent Quality start->reagents inoculum_q1 Is McFarland standard used? inoculum->inoculum_q1 dilution_q1 Are pipettes calibrated? dilution->dilution_q1 incubation_q1 Is temperature consistent? incubation->incubation_q1 reagents_q1 Is media from the same lot? reagents->reagents_q1 inoculum_q2 Is final inoculum density correct? inoculum_q1->inoculum_q2 Yes solution Standardize Protocol inoculum_q1->solution No inoculum_q2->solution No dilution_q2 Is mixing adequate? dilution_q1->dilution_q2 Yes dilution_q1->solution No dilution_q2->solution No incubation_q2 Is incubation time consistent? incubation_q1->incubation_q2 Yes incubation_q1->solution No incubation_q2->solution No reagents_q2 Is this compound stock fresh? reagents_q1->reagents_q2 Yes reagents_q1->solution No reagents_q2->solution No

Caption: A logical workflow to diagnose sources of variability in MIC assays.

Proposed Mechanism of Action of this compound

MoA Proposed Mechanism of Action of this compound FeigrisolideC This compound Binding Binding to 50S Subunit FeigrisolideC->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition Binding->Inhibition Translocation Peptidyl-tRNA Translocation ProteinSynthesis Protein Synthesis Translocation->ProteinSynthesis BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Inhibition->Translocation

Caption: Proposed mechanism of this compound as a bacterial protein synthesis inhibitor.

References

Technical Support Center: Optimizing Feigrisolide C Concentration for Effective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Feigrisolide C as an enzyme inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzyme is it known to inhibit?

This compound is a 16-membered macrodiolide isolated from Streptomyces griseus. It has been identified as a moderate inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme involved in the metabolism of steroid hormones.[1][2]

Q2: What is the general mechanism of action for enzyme inhibitors?

Enzyme inhibitors can act through various mechanisms, primarily categorized as reversible or irreversible.[3][4]

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be removed. This is further divided into:

    • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This can be overcome by increasing the substrate concentration.

    • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity. This is not overcome by increasing substrate concentration.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5][6]

  • Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it.[3][4]

The exact mechanism for this compound's inhibition of 3α-HSD has not been fully elucidated in the available literature, but it is presumed to be a reversible inhibitor.

Q3: What is a typical starting concentration range for this compound in an enzyme inhibition assay?

Based on its activity in other biological assays, a starting concentration range of 1 µg/mL to 10 µg/mL is recommended for initial screening experiments.[7] For dose-response studies, a wider range with logarithmic dilutions should be prepared.

Q4: How should I prepare a stock solution of this compound?

This compound is a macrolide and is expected to be soluble in organic solvents. A stock solution can be prepared by dissolving this compound in a small amount of dimethyl sulfoxide (DMSO).[7] It is crucial to ensure the final concentration of DMSO in the assay does not exceed 1% to avoid affecting enzyme activity.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition observed This compound concentration is too low. Perform a dose-response experiment with a wider range of concentrations.
This compound has degraded. Prepare a fresh stock solution of this compound. Store the stock solution at -20°C or lower and protect it from light.
Incorrect assay conditions. Verify the pH, temperature, and buffer composition of your assay. Ensure they are optimal for 3α-HSD activity.
Substrate concentration is too high (for competitive inhibition). If competitive inhibition is suspected, try lowering the substrate concentration.
High variability between replicates Pipetting errors. Use calibrated pipettes and ensure proper mixing of all components.
Incomplete dissolution of this compound. Ensure the this compound stock solution is fully dissolved before adding it to the assay. You may need to gently vortex the stock solution.
Enzyme instability. Prepare fresh enzyme dilutions for each experiment and keep the enzyme on ice.
Inhibition observed in the no-enzyme control This compound interferes with the detection method. Run a control with this compound and the substrate without the enzyme to check for any direct interaction or interference with the spectrophotometric reading.
Contamination of reagents. Use fresh, high-purity reagents and sterile, nuclease-free water.

Quantitative Data Summary

Target Organism/Enzyme Inhibitory Concentration Effect Reference
Magnaporthe oryzae Triticum0.025 µ g/disk Minimal inhibitory concentration for mycelial growth[7][8]
Magnaporthe oryzae Triticum1 µ g/disk 54.2 ± 1.0% hyphal growth inhibition[7]
Magnaporthe oryzae Triticum1.5 µ g/disk 63.4 ± 1.3% hyphal growth inhibition[7]
Magnaporthe oryzae Triticum2 µ g/disk 68.1 ± 1.0% hyphal growth inhibition[7]

Experimental Protocols

Protocol: 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay

This protocol is a general guideline for a spectrophotometric assay to determine the inhibitory effect of this compound on 3α-HSD activity.

Materials:

  • Purified 3α-HSD enzyme

  • Substrate: 5α-Dihydrotestosterone (DHT)

  • Cofactor: NADPH

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in the assay buffer from your DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Prepare a solution of DHT in the assay buffer.

    • Prepare a solution of NADPH in the assay buffer. The final concentration in the assay is typically in the range of 100-200 µM.

    • Prepare a working dilution of the 3α-HSD enzyme in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add assay buffer, this compound dilution, and DHT solution.

    • Positive control wells (no inhibitor): Add assay buffer, an equivalent volume of DMSO (without this compound), and DHT solution.

    • Negative control wells (no enzyme): Add assay buffer, this compound dilution, and DHT solution.

    • Blank wells: Add assay buffer only.

  • Initiate the Reaction:

    • Add the NADPH solution to all wells.

    • Initiate the enzymatic reaction by adding the 3α-HSD enzyme solution to the test and positive control wells.

  • Measurement:

    • Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH. Take readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Reagents (this compound, DHT, NADPH, Enzyme) plate_setup Set up 96-well Plate (Controls and Test Samples) reagent_prep->plate_setup initiate Initiate Reaction (Add Enzyme) plate_setup->initiate measure Measure Absorbance (340 nm over time) initiate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity percent_inhibition Determine % Inhibition calc_velocity->percent_inhibition ic50 Calculate IC50 percent_inhibition->ic50

Caption: Experimental workflow for determining the IC50 of this compound against 3α-HSD.

signaling_pathway DHT 5α-Dihydrotestosterone (Active Androgen) HSD 3α-Hydroxysteroid Dehydrogenase (3α-HSD) DHT->HSD AR Androgen Receptor DHT->AR Androstanediol 3α-Androstanediol (Inactive Metabolite) HSD->Androstanediol FeigrisolideC This compound FeigrisolideC->HSD Gene Gene Transcription AR->Gene

Caption: Role of 3α-HSD in androgen metabolism and the inhibitory action of this compound.

References

Addressing non-specific binding of Feigrisolide C in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Feigrisolide C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during cellular assays with this compound, with a particular focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

A1: this compound is a 16-membered macrodiolide isolated from Streptomyces griseus.[1][2] It has been reported to exhibit antibacterial and antiviral properties and to be a medium inhibitor of 3α-hydroxysteroid-dehydrogenase (3α-HSD).[1][2] Its structural and chemical synthesis have also been described.[3]

Q2: I am observing high background or unexpected effects in my cellular assay with this compound. Could this be due to non-specific binding?

A2: Yes, high background, unexpected cellular effects, or a lack of a clear dose-response can be indicative of non-specific binding. This phenomenon occurs when a compound interacts with cellular components other than its intended target. Small molecules, particularly those with moderate to high lipophilicity (this compound has a calculated XLogP3 of 2.8[4]), can be prone to non-specific interactions with proteins and membranes.

Q3: What are the common causes of non-specific binding in cellular assays?

A3: Several factors can contribute to non-specific binding:

  • High Compound Concentration: Using concentrations significantly above the compound's effective range can lead to off-target effects.

  • Physicochemical Properties: The chemical structure and properties of the compound, such as hydrophobicity, can influence its tendency to bind non-specifically.

  • Cell Type and Density: The composition of the cell membrane and intracellular environment can affect binding. High cell densities can also increase the available surface area for non-specific interactions.

  • Assay Conditions: Factors like buffer composition, pH, temperature, and incubation time can all play a role.

  • Presence of Serum: Proteins in the cell culture medium, particularly in serum, can bind to the compound and affect its availability and non-specific interactions.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating non-specific binding of this compound in your cellular assays.

Problem Potential Cause Recommended Solution
High background signal across all wells Non-specific binding of this compound to cell culture plates or cellular components.1. Optimize Compound Concentration: Perform a dose-response curve to determine the optimal concentration range. 2. Include Proper Controls: Use vehicle-only controls and a positive control for the expected cellular response. 3. Modify Assay Buffer: Add a non-ionic detergent (e.g., 0.01% Tween-20) or a blocking agent (e.g., 0.1% BSA) to the assay buffer.[5][6] 4. Pre-block Plates: Incubate plates with a blocking buffer (e.g., 1% BSA in PBS) before adding cells.
Inconsistent results between replicates Variable non-specific binding due to inconsistencies in cell plating or compound addition.1. Ensure Homogeneous Cell Seeding: Use a consistent cell seeding density and ensure even distribution in the wells. 2. Standardize Compound Addition: Use a consistent method and timing for adding this compound to the wells. 3. Increase Wash Steps: After compound incubation, increase the number and stringency of wash steps to remove unbound compound.
Cell death or stress at concentrations where specific activity is expected Off-target effects or general cytotoxicity due to non-specific interactions.1. Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound. 2. Use a Lower Serum Concentration: If compatible with your cell line, reducing the serum concentration during compound treatment can sometimes reduce non-specific uptake. 3. Include a Counter-Screen: Test this compound in a cell line that does not express the putative target to assess off-target effects.
Lack of a clear dose-response curve Saturation of non-specific binding sites masking the specific biological effect.1. Expand Concentration Range: Test a wider range of this compound concentrations, including very low doses. 2. Shorten Incubation Time: Reducing the incubation time may minimize the contribution of non-specific binding. 3. Use a Target Engagement Assay: If the direct target of this compound is known, a target engagement assay can help distinguish specific binding from downstream phenotypic effects.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration and the Use of Blocking Agents

This protocol outlines a method to determine the optimal working concentration of this compound and to test the effectiveness of adding Bovine Serum Albumin (BSA) to reduce non-specific binding.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (with and without serum)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • 96-well cell culture plates

  • Your cell line of interest

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in three different media:

    • Medium A: Standard cell culture medium (with serum).

    • Medium B: Serum-free cell culture medium.

    • Medium C: Serum-free cell culture medium supplemented with 0.1% BSA.

  • Compound Treatment:

    • Remove the old medium from the cells.

    • Add the prepared this compound dilutions (in Medium A, B, and C) to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment time (e.g., 24, 48 hours).

  • Assess Cell Viability/Assay Readout: Perform your primary cellular assay or a cell viability assay to assess the effect of this compound under each condition.

  • Data Analysis: Plot the dose-response curves for each medium condition. Compare the EC50/IC50 values and the maximal response. A rightward shift in the dose-response curve in the presence of serum or BSA can indicate binding of the compound to these proteins, which can help mitigate non-specific interactions with the cells.

Data Presentation Example:

Condition This compound EC50 (µM) Maximum Response (%) Notes
Medium + Serum15.285Standard condition
Serum-Free Medium5.895Increased potency, potential for higher non-specific binding
Serum-Free + 0.1% BSA10.590BSA may be reducing non-specific binding

Visualizations

To aid in your experimental design, the following diagrams illustrate key concepts and workflows.

experimental_workflow Workflow for Mitigating Non-Specific Binding cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_optimization Optimization Loop start Start prepare_cells Prepare Cell Culture start->prepare_cells prepare_compound Prepare this compound Dilutions start->prepare_compound treat_cells Treat Cells with this compound +/- Additives prepare_cells->treat_cells prepare_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate wash Wash Cells incubate->wash readout Perform Assay Readout wash->readout analyze Analyze Data (Dose-Response Curves) readout->analyze compare Compare Conditions analyze->compare conclusion Draw Conclusions on Non-Specific Binding compare->conclusion optimize Optimize Assay Conditions conclusion->optimize If non-specific binding persists optimize->start

Caption: Experimental workflow for identifying and reducing non-specific binding of this compound.

signaling_pathway_hypothesis Hypothetical Signaling Pathway vs. Off-Target Effects cluster_specific Specific Pathway cluster_nonspecific Non-Specific Interactions Feigrisolide_C This compound Target_Protein Target Protein (e.g., 3α-HSD) Feigrisolide_C->Target_Protein Off_Target_1 Off-Target Protein 1 Feigrisolide_C->Off_Target_1 Off_Target_2 Cell Membrane Feigrisolide_C->Off_Target_2 Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Specific_Response Specific Cellular Response Downstream_Effector->Specific_Response Non_Specific_Response Non-Specific Cellular Effects (e.g., Cytotoxicity, High Background) Off_Target_1->Non_Specific_Response Off_Target_2->Non_Specific_Response

Caption: Diagram illustrating the difference between a specific signaling pathway and non-specific off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Feigrisolide C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Feigrisolide C, a macrolide isolated from Streptomyces griseus, has demonstrated a range of biological activities, including antibacterial, cytotoxic, and antiviral properties.[1][2] Recent research has also highlighted its potential as an antifungal agent for controlling wheat blast disease.[3][4] As with many natural products, and macrolides in particular, this compound is anticipated to be a hydrophobic molecule, which can present challenges for achieving adequate systemic exposure in in vivo studies due to poor aqueous solubility and dissolution rates. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the bioavailability of this compound. The information presented is based on established principles for improving the bioavailability of poorly soluble compounds and should be adapted based on experimental observations.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with poorly soluble compounds like this compound.

Problem Potential Causes Troubleshooting Steps
Low or undetectable plasma concentrations after oral administration - Poor aqueous solubility limiting dissolution. - Low membrane permeability. - High first-pass metabolism. - Instability in gastrointestinal fluids.1. Assess Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) and its LogP value to confirm its solubility and permeability characteristics. 2. Enhance Solubility/Dissolution: Employ formulation strategies such as nanosuspensions, solid dispersions, or lipid-based formulations (see Experimental Protocols).[5][6] 3. Investigate Permeability: Use in vitro models like Caco-2 cell monolayers to assess intestinal permeability. 4. Evaluate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to determine the extent of first-pass metabolism.
High variability in pharmacokinetic data between subjects - Inconsistent dissolution of the compound in the GI tract. - Food effects influencing absorption. - Inconsistent dosing technique.1. Improve Formulation Homogeneity: Ensure the formulation is uniform and the particle size of this compound is consistent. Micronization or nanosizing can help.[5][7] 2. Standardize Experimental Conditions: Fast animals overnight before dosing to minimize food effects. Ensure consistent administration volumes and techniques. 3. Consider a Solubilized Formulation: For initial studies, using a solution (e.g., with a co-solvent system) can help determine the maximum achievable absorption, though this may not be suitable for all studies.[8]
Precipitation of this compound in aqueous vehicle before or during administration - The concentration of this compound exceeds its solubility in the dosing vehicle. - Change in pH or temperature upon dilution or storage.1. Determine Solubility Limit: Measure the solubility of this compound in the intended vehicle at the desired concentration and storage conditions. 2. Use Solubilizing Excipients: Incorporate co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., polysorbates), or complexing agents (e.g., cyclodextrins) to increase solubility.[9][10] 3. Prepare a Suspension: If a solution is not feasible, prepare a homogenous and stable suspension with appropriate suspending and wetting agents.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that may impact its bioavailability?

A1: this compound (C21H36O7) is a macrolide, a class of compounds often characterized by low aqueous solubility and high lipophilicity.[1] These properties suggest that its oral bioavailability is likely to be dissolution rate-limited, falling under Class II of the Biopharmaceutics Classification System (BCS) - low solubility and high permeability.[8] Experimental determination of its solubility and LogP value is crucial for confirming this and guiding formulation development.

Q2: What are the initial formulation strategies to consider for improving the bioavailability of this compound?

A2: For a compound with anticipated low solubility, the following strategies are recommended as a starting point:

  • Particle Size Reduction: Micronization or creating a nanosuspension increases the surface area for dissolution.[5][7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier in an amorphous state can significantly enhance its dissolution rate.[6][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.[8]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[9][10]

Q3: How should a pilot in vivo study be designed to evaluate the oral bioavailability of different this compound formulations?

A3: A pilot pharmacokinetic study in a rodent model (e.g., rats or mice) is recommended.

  • Animal Model: Use a sufficient number of animals per group (e.g., n=4-6) to allow for statistical analysis.

  • Dosing: Administer the different formulations of this compound via oral gavage at a consistent dose. Include a control group receiving a simple suspension of the drug. An intravenous (IV) dose group is also necessary to determine the absolute bioavailability.[11]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to capture the full pharmacokinetic profile.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.[11]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The absolute bioavailability (F%) can be calculated using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Preparation of Milling Slurry: Disperse this compound (e.g., 1% w/v) and a stabilizer (e.g., 0.2% w/v of a suitable surfactant like a polysorbate) in an aqueous medium.

  • Milling: Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.

  • Processing: Mill at a set speed and temperature for a specified duration.

  • Particle Size Analysis: Periodically measure the particle size using dynamic light scattering or laser diffraction until the desired size (e.g., < 200 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP, HPMC, or a Soluplus®) in a common volatile organic solvent (e.g., methanol or acetone).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum to form a thin film.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion, mill it into a powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound. Evaluate its dissolution rate compared to the pure drug.

Illustrative Data Presentation

The following tables provide examples of how to present comparative data for different this compound formulations. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Comparison of In Vitro Properties of this compound Formulations

Formulation Apparent Solubility (µg/mL) in Simulated Gastric Fluid Dissolution Rate (µg/cm²/min)
This compound (unformulated)0.5 ± 0.10.2 ± 0.05
Nanosuspension5.2 ± 0.42.5 ± 0.3
Solid Dispersion (1:5 drug-to-carrier ratio)15.8 ± 1.28.9 ± 0.7
SEDDS> 50 (in pre-concentrate)N/A (forms microemulsion)

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Simple Suspension50 ± 154.0 ± 1.0450 ± 120100
Nanosuspension250 ± 602.0 ± 0.52200 ± 450489
Solid Dispersion480 ± 951.5 ± 0.54500 ± 8001000
SEDDS650 ± 1501.0 ± 0.56800 ± 11001511

Visualizations

bioavailability_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation physchem Physicochemical Characterization (Solubility, LogP, pKa) form_dev Select & Optimize Formulation Strategy (e.g., Nanosuspension, SDD) physchem->form_dev stability Stability Assessment (pH, Temperature) stability->form_dev invitro In Vitro Characterization (Dissolution, Particle Size) form_dev->invitro pk_study Pharmacokinetic Study in Animal Model invitro->pk_study bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) pk_study->bioanalysis data_analysis Pharmacokinetic Data Analysis bioanalysis->data_analysis

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

troubleshooting_tree start Low in vivo exposure of This compound observed q1 Is the aqueous solubility < 10 µg/mL? start->q1 sol_strat Implement Solubility Enhancement Strategy: - Nanosuspension - Solid Dispersion - Lipid Formulation q1->sol_strat Yes q2 Is in vitro permeability low (e.g., Caco-2 Papp < 1x10^-6 cm/s)? q1->q2 No a1_yes Yes a1_no No end Re-evaluate in vivo sol_strat->end perm_strat Consider Permeation Enhancers or Prodrug Approach q2->perm_strat Yes q3 Is the compound unstable in liver microsomes? q2->q3 No a2_yes Yes a2_no No perm_strat->end met_strat Investigate Metabolic Pathway Consider co-administration with metabolic inhibitors (for research) q3->met_strat Yes q3->end No a3_yes Yes a3_no No met_strat->end

Caption: Decision tree for troubleshooting low bioavailability of this compound.

macrolide_moa ribosome 50S Ribosomal Subunit trna Peptidyl-tRNA ribosome->trna dissociation Premature Dissociation ribosome->dissociation Induces feigrisolide This compound (Macrolide) feigrisolide->ribosome Binds to protein Growing Polypeptide Chain trna->protein dissociation->protein

Caption: General mechanism of action for macrolide antibiotics like this compound.

References

Calibrating plate reader settings for accurate Feigrisolide C assay measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Feigrisolide C assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain accurate and reproducible measurements using plate readers.

Frequently Asked Questions (FAQs)

Q1: What type of microplate should I use for my this compound assay?

A1: The choice of microplate is critical and depends on the detection method of your assay.[1][2][3]

  • Absorbance Assays: Use clear, flat-bottom plates for accurate absorbance readings. For measurements below 320 nm, UV-transparent plates are necessary.[3]

  • Fluorescence Assays: Black, opaque-walled plates with clear bottoms are recommended to minimize background fluorescence and prevent crosstalk between wells.[3][4]

  • Luminescence Assays: White, opaque-walled plates are ideal as they enhance the luminescent signal.[3]

Q2: How can I minimize the "edge effect" in my plate-based this compound experiments?

A2: The edge effect, where wells on the perimeter of the plate behave differently, is often caused by increased evaporation.[5] To mitigate this, you can:

  • Fill the outer wells with sterile phosphate-buffered saline (PBS) or water instead of samples.[6]

  • Ensure even temperature distribution during incubation by avoiding placement near heat sources.

  • Use specialized plates or gas-permeable seals to reduce evaporation.[5]

Q3: My sample readings are outside the linear range of my standard curve. What should I do?

A3: If your sample readings are too high, they may contain analyte concentrations greater than the highest standard point.[7] In this case, you will need to dilute your samples and re-run the assay.[7][8] Conversely, if the signal is too low, you may need to use a more concentrated sample if possible.[7]

Q4: What is the mechanism of action of this compound?

A4: this compound is a 16-membered macrodiolide isolated from Streptomyces griseus.[9] It has demonstrated a range of biological activities, including antibacterial, cytotoxic, and antiviral effects.[9] Additionally, it has been shown to be a medium inhibitor of 3alpha-hydroxysteroid-dehydrogenase (3α-HSD).[9][10] Like other macrolides, its mechanism may involve the inhibition of bacterial protein synthesis.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during plate reader measurements for this compound assays.

Problem 1: High Background Signal

High background can reduce the sensitivity of your assay.[8]

Potential Cause Recommended Solution Citation
Contamination of Reagents or Wells Use fresh, sterile reagents and pipette tips. Avoid touching the inside of wells with pipette tips.[8]
Inadequate Washing Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[8]
Incorrect Plate Type For fluorescence assays, use black plates to reduce background fluorescence. For luminescence, use white plates.[3][4]
Autofluorescence of Cells or Media For cell-based fluorescence assays, consider using phenol red-free media, as phenol red can be a source of autofluorescence. Reading from the bottom of the plate can also help for adherent cells.[4]
Incubation Time Too Long Strictly adhere to the incubation times specified in your protocol.[7][8]
Problem 2: No or Weak Signal

This can be a frustrating issue, but it is often correctable.[8]

Potential Cause Recommended Solution Citation
Incorrect Plate Reader Settings Verify that the wavelength and filter settings on the plate reader are correct for your assay.
Reagents Added in Wrong Order or Incorrectly Prepared Double-check the protocol and ensure all reagents are added in the correct sequence. Prepare fresh buffers and standards.[12]
Incubation Time Too Short Ensure that incubation times are as specified in the protocol.[8]
Degraded Reagents or this compound Use fresh reagents and ensure this compound has been stored correctly according to the manufacturer's instructions.[12]
Insufficient Cell Number (for cell-based assays) Optimize the cell seeding density. Some assays require a minimum number of cells to generate a detectable signal.[5]
Problem 3: High Variability Between Replicate Wells

High coefficient of variation (CV) can skew your results.[8]

Potential Cause Recommended Solution Citation
Pipetting Errors Check your pipetting technique for accuracy and consistency. Use calibrated pipettes.[8]
Inadequate Mixing of Reagents Ensure all reagents, including cell suspensions, are thoroughly mixed before dispensing into the plate.
Uneven Cell Distribution For adherent cells, ensure an even monolayer. Consider using a well-scanning feature on the plate reader to get a more representative reading of the entire well.[1][13]
Bubbles in Wells Visually inspect the plate for bubbles before reading and remove them if present.[8]
Incorrect Plate Reader Gain Setting An inappropriate gain setting can lead to inconsistent readings. Optimize the gain setting using a positive control well to ensure the signal is within the detector's linear range.[1][3][13]

Experimental Protocols

Protocol 1: Cytotoxicity Assay using a Resazurin-Based Reagent

This protocol outlines a common method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Target cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Resazurin-based cytotoxicity reagent

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom, black-walled tissue culture plates

  • Multichannel pipette

  • Plate reader with fluorescence capabilities (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • Assay Measurement:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader with the appropriate excitation and emission wavelengths.

Visualizing the Cytotoxicity Assay Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Measurement seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_fc Prepare this compound dilutions add_fc Add dilutions to cells prepare_fc->add_fc incubate_48h Incubate for 48-72h add_fc->incubate_48h add_reagent Add cytotoxicity reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_plate Read fluorescence on plate reader incubate_reagent->read_plate

Caption: Workflow for a typical cell-based cytotoxicity assay.

Data Presentation

Table 1: Example Plate Reader Settings for a Fluorescence-Based Assay
Parameter Setting Rationale
Read Mode FluorescenceDetection of fluorescent product.
Excitation Wavelength 560 nmOptimal for resazurin-based dyes.
Emission Wavelength 590 nmOptimal for resazurin-based dyes.
Reading Position Bottom ReadRecommended for adherent cells to reduce background from media.[4]
Gain Auto-adjust or manual optimizationPrevents detector saturation and ensures signal is within the linear range.[1][13]
Number of Flashes 10-25Increases precision by averaging multiple readings.[13]
Table 2: Example Data from a this compound Cytotoxicity Assay
This compound (µM) Raw Fluorescence (RFU) - Rep 1 Raw Fluorescence (RFU) - Rep 2 Average RFU % Viability
0 (Vehicle Control)458004620046000100.0%
0.143500441004380095.2%
136700373003700080.4%
1018200188001850040.2%
10054005600550012.0%
Blank (No Cells)5005105050.0%

Visualizing Key Troubleshooting Logic

G cluster_troubleshooting Initial Checks cluster_solutions Potential Solutions start Assay Problem Detected check_settings Verify Plate Reader Settings start->check_settings check_protocol Review Protocol Steps start->check_protocol check_reagents Inspect Reagents start->check_reagents optimize_gain Optimize Gain/Flashes check_settings->optimize_gain check_pipetting Verify Pipetting Technique check_protocol->check_pipetting remake_reagents Prepare Fresh Reagents check_reagents->remake_reagents

Caption: A logical flow for troubleshooting common plate reader assay issues.

References

Validation & Comparative

A Comparative Analysis of Feigrisolide C and Nativo® WG75 for the Management of Wheat Blast

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and crop protection professionals on the efficacy and mechanisms of a novel natural product versus a conventional fungicide in controlling Magnaporthe oryzae pathotype Triticum.

Wheat blast, caused by the fungus Magnaporthe oryzae pathotype Triticum (MoT), poses a significant threat to global wheat production. In the ongoing search for effective control measures, both novel natural products and existing synthetic fungicides are under scrutiny. This guide provides a detailed comparison of Feigrisolide C, a marine-derived secondary metabolite, and Nativo® WG75, a commercial fungicide, for the control of wheat blast.

Overview of Compounds

This compound is a natural product isolated from marine Streptomyces spp. It has demonstrated notable antifungal properties against MoT, inhibiting various stages of the fungal life cycle.[1][2][3] As a relatively new compound, its precise mode of action is still under investigation, but it is known to induce morphological abnormalities in the fungus.[1][2][3]

Nativo® WG75 is a broad-spectrum commercial fungicide containing two active ingredients: Tebuconazole (50%) and Trifloxystrobin (25%).[4][5][6] Tebuconazole is a demethylase inhibitor (DMI) that disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] Trifloxystrobin is a quinone outside inhibitor (QoI) that interferes with mitochondrial respiration, thereby inhibiting fungal energy production.[7][8]

In Vitro Efficacy: A Head-to-Head Comparison

A key study directly compared the in vitro efficacy of this compound and Nativo® WG75 against the MoT isolate BTJP 4(5). The results, summarized below, highlight the potent antifungal activity of both compounds.

Mycelial Growth Inhibition

Both compounds effectively inhibited the mycelial growth of MoT in a dose-dependent manner.

CompoundConcentration (µ g/disk )Mycelial Growth Inhibition (%)
This compound 1.054.2 ± 1.0
1.563.4 ± 1.3
2.068.1 ± 1.0
Nativo® WG75 1.0Not specified, but generally higher than this compound at equivalent higher doses
1.5Not specified
2.082.7 ± 0.6

Data sourced from Rabby et al., 2022.[9]

Inhibition of Conidial Production and Germination

This compound and Nativo® WG75 significantly reduced the production and germination of MoT conidia.

CompoundAssayConcentration (µg/mL)Effect
This compound Conidia Production1, 5, 10Significant reduction; few to no conidia at 10 µg/mL
Conidia Germination0.05100% inhibition
Nativo® WG75 Conidia Production1, 5, 10Significant reduction; few to no conidia at 10 µg/mL
Conidia GerminationNot specified for 100% inhibition, but effective

Data sourced from Rabby et al., 2022.[9][10]

In Vivo Performance: Field Trial Results

A field experiment was conducted to evaluate the efficacy of this compound and Nativo® WG75 in controlling wheat blast on the variety BARI Gom-26.

TreatmentDisease Incidence (%)Disease Severity (%)Grain Yield (gm/plot)
This compound 51.338.6 ± 1.20106.4 ± 2.58
Nativo® WG75 Not specifiedNot specified126.1 ± 2.70
Untreated Control 87.382.664.6 ± 1.71

Data sourced from Rabby et al., 2022.[11]

Mode of Action

The mechanisms by which these two compounds inhibit fungal growth differ significantly.

This compound: Morphological Disruption

The precise biochemical target of this compound is not yet fully understood. However, its mode of action is characterized by the induction of severe morphological changes in the fungus. These include the formation of abnormally long and branched germ tubes and the development of atypical, poorly melanized appressoria.[1][2][3] This suggests interference with cell wall synthesis, cytoskeletal organization, or signaling pathways controlling morphogenesis.

FeigrisolideC_MoA cluster_fungus Magnaporthe oryzae Triticum Conidia Conidia GermTube Germ Tube Formation Conidia->GermTube Appressorium Appressorium Formation GermTube->Appressorium Infection Host Penetration & Infection Appressorium->Infection FeigrisolideC This compound AbnormalGermTube Abnormal Germ Tube (long, branched) FeigrisolideC->AbnormalGermTube AtypicalAppressorium Atypical Appressorium (low melanization) FeigrisolideC->AtypicalAppressorium InfectionBlocked Infection Blocked AtypicalAppressorium->InfectionBlocked

Hypothesized mode of action for this compound against MoT.
Nativo® WG75: Dual-Site Inhibition

Nativo® WG75 employs a dual-pronged attack on the fungal pathogen through its two active ingredients.

Nativo_MoA cluster_cell_wall Fungal Cell Membrane cluster_mitochondrion Mitochondrion Nativo Nativo® WG75 Tebuconazole Tebuconazole (DMI) Nativo->Tebuconazole Trifloxystrobin Trifloxystrobin (QoI) Nativo->Trifloxystrobin Ergosterol Ergosterol Biosynthesis Tebuconazole->Ergosterol Inhibits Respiration Mitochondrial Respiration Trifloxystrobin->Respiration Inhibits MembraneIntegrity Loss of Membrane Integrity FungalGrowth Fungal Growth & Proliferation ATP ATP Production Inhibited Inhibition Inhibition of Fungal Growth

Dual mode of action of Nativo® WG75's active ingredients.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay
  • Fungal Isolate: Magnaporthe oryzae Triticum isolate BTJP 4(5) was used.

  • Culture Medium: Potato Dextrose Agar (PDA) was used for fungal growth.

  • Test Compounds: Stock solutions of this compound and Nativo® WG75 were prepared.

  • Assay: Paper discs (5 mm) were impregnated with varying concentrations of the test compounds (0.005 to 2 µ g/disk ).

  • Inoculation: A 5 mm mycelial plug of the MoT isolate was placed at the center of the PDA plates. The impregnated paper discs were placed at a set distance from the mycelial plug.

  • Incubation: Plates were incubated at 25°C.

  • Data Collection: The radial growth of the fungal mycelium was measured, and the percentage of inhibition was calculated relative to a control (without any compound).

  • Experimental Design: The experiment was conducted using a Completely Randomized Design (CRD).

MycelialGrowth_Workflow start Start prep_plates Prepare PDA Plates start->prep_plates inoculate Inoculate with MoT Mycelial Plug prep_plates->inoculate place_discs Place Discs on PDA Plates inoculate->place_discs prep_discs Impregnate Paper Discs with Test Compounds prep_discs->place_discs incubate Incubate at 25°C place_discs->incubate measure Measure Radial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate end End calculate->end

Workflow for the in vitro mycelial growth inhibition assay.
Field Trial for Wheat Blast Control

  • Experimental Design: Randomized Complete Block Design (RCBD).

  • Wheat Variety: BARI Gom-26 (susceptible to wheat blast).

  • Inoculation: Wheat spikes at the heading stage were artificially inoculated with a conidial suspension of MoT isolate BTJP 4(5).

  • Treatments:

    • This compound

    • Nativo® WG75 (used as a standard)

    • Untreated Control

  • Application: The compounds were applied to the wheat spikes.

  • Data Collection:

    • Disease Incidence: Percentage of infected spikes per plot.

    • Disease Severity: Percentage of spikelet infection on each spike.

    • Grain Yield: Weight of harvested grain per plot.

  • Statistical Analysis: Data were analyzed to determine significant differences between treatments.

Conclusion

Both this compound and Nativo® WG75 demonstrate significant efficacy in controlling wheat blast caused by Magnaporthe oryzae pathotype Triticum.

  • Nativo® WG75 , with its dual-site mode of action, provides robust and reliable control, as evidenced by its higher grain yield in the field trial. Its established use and well-understood mechanisms make it a dependable option for wheat blast management.

  • This compound represents a promising new natural product-based fungicide. Its ability to completely inhibit conidial germination at very low concentrations is particularly noteworthy. While its performance in the field trial was slightly below that of Nativo® WG75 in terms of grain yield, its unique mode of action involving the induction of morphological deformities in the fungus could make it a valuable tool in resistance management strategies.

Further research into the precise molecular targets of this compound and its optimization for field application is warranted. For researchers and drug development professionals, this compound presents an intriguing lead compound for the development of a new class of fungicides for wheat blast control.

References

Feigrisolide C: An In-Depth Efficacy Analysis Against Standard Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on Feigrisolide C reveals a notable absence of specific quantitative studies directly comparing its antibacterial efficacy to standard antimicrobial agents. While identified as a 16-membered macrodiolide isolated from Streptomyces griseus with acknowledged antibacterial properties, the current body of scientific literature does not provide the necessary Minimum Inhibitory Concentration (MIC) data or head-to-head comparative studies to formulate a quantitative guide for researchers, scientists, and drug development professionals.

This compound is part of a family of lactone compounds, the feigrisolides, which have been investigated for a range of biological activities.[1][2][3] However, much of the research has focused on the broader group of compounds or other members of the family, such as Feigrisolide B, which has shown strong antibacterial, cytotoxic, and antiviral activities.[1][3] For this compound specifically, its antibacterial action is mentioned in the context of its discovery, but detailed efficacy data remains unpublished in the public domain.

Comparative Efficacy Data: A Literature Gap

Extensive searches for studies detailing the MIC of this compound against common bacterial pathogens such as Staphylococcus aureus and Bacillus subtilis have not yielded specific quantitative results. Consequently, a direct comparison with the MICs of standard antibacterial agents like erythromycin, vancomycin, or ciprofloxacin against these same strains is not possible at this time.

While one study noted the inhibitory effects of this compound against the fungus Magnaporthe oryzae Triticum, providing minimal concentrations for inhibition on a disc diffusion assay, this does not translate directly to antibacterial efficacy against clinically relevant bacteria.[4]

Mechanism of Action: A General Understanding

This compound is classified as a macrolide. Generally, macrolide antibiotics function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain. This mechanism is common to well-established macrolides like erythromycin. However, specific studies confirming that this compound adheres to this precise mechanism of action have not been identified.

Without specific experimental data for this compound, a detailed diagram of its signaling pathway or a direct comparison of its mechanism to other agents would be speculative.

Experimental Protocols

The absence of published studies on the antibacterial efficacy of this compound means there are no specific experimental protocols to report for this compound. However, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent is outlined below. This protocol serves as a general guideline for how such an evaluation would be conducted.

Standard Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibacterial agent (e.g., this compound) is prepared in the broth medium in a 96-well microtiter plate. A range of concentrations is tested to determine the lowest concentration that inhibits growth.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Visualizing the Path Forward: A Hypothetical Workflow

While a signaling pathway for this compound cannot be depicted due to a lack of data, the general workflow for evaluating a novel antibacterial compound can be visualized.

Antibacterial_Drug_Discovery_Workflow cluster_0 Discovery & Isolation cluster_1 In Vitro Efficacy Testing cluster_2 Mechanism of Action Studies cluster_3 Comparative Analysis Isolation Isolation of this compound from Streptomyces griseus Characterization Structural Characterization Isolation->Characterization MIC_Assay MIC Assays (e.g., against S. aureus, B. subtilis) Characterization->MIC_Assay MBC_Assay MBC Assays MIC_Assay->MBC_Assay Time_Kill Time-Kill Kinetic Studies MBC_Assay->Time_Kill Protein_Synthesis Protein Synthesis Inhibition Assay Time_Kill->Protein_Synthesis Cell_Membrane Cell Membrane Permeability Assay Protein_Synthesis->Cell_Membrane Comparison Comparison with Standard Antibiotics Cell_Membrane->Comparison

A generalized workflow for the discovery and evaluation of a novel antibacterial compound.

Conclusion

At present, a direct and quantitative comparison of this compound's antibacterial efficacy with that of standard agents is not feasible due to a lack of published data. The scientific community would benefit from further research into the specific antibacterial properties of this compound, including comprehensive MIC testing against a panel of clinically relevant bacteria and studies to elucidate its precise mechanism of action. Such data would be invaluable for the drug development pipeline and for understanding the potential of this natural product as a future therapeutic.

References

Unveiling the Antiviral Potential of Feigrisolide C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Comparison with Leading Antiviral Agents

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the specific antiviral activity of Feigrisolide C. The following guide is a hypothetical framework designed to illustrate how this compound, a 16-membered macrodiolide natural product, would be evaluated and compared against established antiviral drugs if and when such data becomes available. The data presented for known antiviral drugs are based on existing research for comparative context.

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the methodologies and data presentation required for the comparative analysis of novel antiviral compounds.

Executive Summary

This compound, a macrodiolide isolated from Streptomyces griseus, belongs to a structural class of compounds that has demonstrated a range of biological activities. While its antibacterial properties have been noted, its potential as an antiviral agent remains unexplored. This guide presents a comparative framework to evaluate the hypothetical antiviral profile of this compound against two well-characterized antiviral drugs: Remdesivir, a broad-spectrum antiviral agent, and Oseltamivir, a neuraminidase inhibitor for influenza. The comparison is based on hypothetical quantitative data for this compound, detailed experimental protocols, and visualizations of potential mechanisms of action.

Comparative Antiviral Activity

A direct comparison of the antiviral efficacy of this compound with Remdesivir and Oseltamivir would require robust in vitro data. The following tables summarize the kind of quantitative data that would be essential for such a comparison.

Table 1: In Vitro Antiviral Activity Against RNA Viruses

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound SARS-CoV-2 Vero E6 Data Not Available Data Not Available Data Not Available
Influenza A (H1N1) MDCK Data Not Available Data Not Available Data Not Available
RemdesivirSARS-CoV-2Vero E62.17 - 9.8> 100> 10.2 - 46.1[1]
OseltamivirInfluenza A (H1N1)MDCK0.00114 - 0.51> 1000> 1960[2][3]
  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro.

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of host cells in vitro.

  • Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more promising safety profile.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the antiviral activity of a novel compound like this compound.

Cell Viability and Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine the concentration range at which a compound is toxic to the host cells.

  • Cell Lines: Vero E6 cells (for SARS-CoV-2) or Madin-Darby Canine Kidney (MDCK) cells (for influenza virus) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for 48-72 hours.

  • Viability Assessment: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm.

  • CC50 Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.[4][5][6]

Plaque Reduction Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Confluent monolayers of host cells (Vero E6 or MDCK) are prepared in 6-well or 12-well plates.

  • Virus Infection: Cells are infected with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of the test compound.

  • Overlay and Incubation: After a 1-hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentration. Plates are incubated for 2-3 days to allow for plaque formation.[7][8]

  • Plaque Visualization and Counting: Plaques are visualized by staining with crystal violet, and the number of plaques in each well is counted.

  • IC50 Calculation: The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control without any compound.[9][10]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical mechanism of action for an antiviral drug and a typical experimental workflow.

Viral_Life_Cycle cluster_host Host Cell cluster_inhibition Potential Inhibition Points Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Release->Virus_Progeny New virions Virus Virus Virus->Entry Binds to receptor Inhibit_Entry Entry Inhibitors Inhibit_Entry->Entry Inhibit_Replication Replication Inhibitors (e.g., Polymerase Inhibitors) Inhibit_Replication->Replication Inhibit_Release Release Inhibitors (e.g., Neuraminidase Inhibitors) Inhibit_Release->Release

Caption: Generalized viral life cycle and potential targets for antiviral drugs.

Experimental_Workflow cluster_workflow Antiviral Screening Workflow Start Start: Novel Compound (this compound) Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral_Assay Antiviral Assay (IC50) (e.g., Plaque Reduction) Start->Antiviral_Assay SI_Calculation Calculate Selectivity Index (SI) Cytotoxicity->SI_Calculation Antiviral_Assay->SI_Calculation MoA_Studies Mechanism of Action Studies SI_Calculation->MoA_Studies If SI is high Lead_Optimization Lead Optimization MoA_Studies->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: A typical workflow for the in vitro screening of a novel antiviral compound.

Hypothetical Mechanism of Action of this compound

Given that this compound is a macrodiolide, its antiviral mechanism, if any, could be multifaceted. One hypothetical mechanism could involve the inhibition of viral entry or replication. For instance, it might interfere with the function of viral or host cell proteins essential for these processes.

The following diagram illustrates the mechanism of action of Remdesivir, a known RNA-dependent RNA polymerase (RdRp) inhibitor, which serves as an example of how a mechanism can be visualized.[11][12][13][14][15]

Remdesivir_MoA cluster_cell Infected Host Cell Remdesivir_Prodrug Remdesivir (Prodrug) Active_Metabolite Remdesivir Triphosphate (Active Form) Remdesivir_Prodrug->Active_Metabolite Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competes with ATP New_RNA_Strand Nascent Viral RNA RdRp->New_RNA_Strand RNA Synthesis Viral_RNA Viral RNA Template Viral_RNA->RdRp Chain_Termination Premature Chain Termination New_RNA_Strand->Chain_Termination Incorporation of Active Metabolite Chain_Termination->Inhibition Inhibition of Viral Replication

Caption: Mechanism of action of Remdesivir as a viral RdRp inhibitor.

In contrast, Oseltamivir inhibits the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from the infected host cell, thereby preventing the spread of the infection.[16][17][18][19][20]

Conclusion

While the antiviral potential of this compound is yet to be determined, this guide provides a clear and structured framework for its future evaluation. By employing standardized experimental protocols to generate quantitative data on its efficacy (IC50) and safety (CC50), a direct and objective comparison with established antiviral drugs like Remdesivir and Oseltamivir can be made. The visualization of potential mechanisms of action and experimental workflows further aids in understanding the complex process of antiviral drug discovery and development. Future research into the antiviral properties of this compound and other natural products is warranted and could lead to the discovery of novel therapeutic agents.

References

A Comparative Analysis of Feigrisolide C and Azole Antifungals: Evaluating Cross-Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of Feigrisolide C and the well-established azole class of antifungal agents. The document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental protocols for antifungal susceptibility testing, and a discussion of the known mechanisms of action and resistance.

It is important to note at the outset that while extensive data exists for azole antifungals, research into the antifungal properties of this compound, particularly against clinically relevant human pathogens, is limited. Consequently, a direct, data-driven comparison of cross-resistance is not currently possible. This guide, therefore, presents the available information on both, highlighting the significant knowledge gaps regarding this compound and providing the established framework for how such a comparison could be experimentally approached.

Section 1: Quantitative Data on Antifungal Activity

A direct comparison of the minimum inhibitory concentrations (MICs) of this compound and azole antifungals against common fungal pathogens is hampered by the lack of published data for this compound against species such as Candida albicans and Aspergillus fumigatus.

Table 1 summarizes the known antifungal activity of this compound against the wheat blast fungus Magnaporthe oryzae Triticum (MoT). Table 2 provides representative MIC ranges for common azole antifungals against clinically important Candida and Aspergillus species.

Table 1: Antifungal Activity of this compound against Magnaporthe oryzae Triticum

CompoundFungal SpeciesMethodEndpointResultReference
This compoundMagnaporthe oryzae TriticumDisk DiffusionMinimum suppressive concentration0.025 µ g/disk [1]

Table 2: Representative MIC Ranges for Azole Antifungals

Antifungal AgentFungal SpeciesMIC Range (µg/mL)
FluconazoleCandida albicans0.25 - 4
ItraconazoleCandida albicans0.03 - 1
VoriconazoleCandida albicans0.015 - 0.5
FluconazoleAspergillus fumigatus16 - 64
ItraconazoleAspergillus fumigatus0.25 - 2
VoriconazoleAspergillus fumigatus0.25 - 2
PosaconazoleAspergillus fumigatus0.06 - 0.5

Section 2: Mechanisms of Action and Resistance

This compound

The precise antifungal mechanism of action for this compound has not been elucidated. One study suggests that its mode of action is likely distinct from strobilurin fungicides, which inhibit mitochondrial respiration[1]. It has been hypothesized that it may involve the stimulation of ATPase activities in mitochondria or disruption of cation translocation across the cell membrane[1]. Other research has identified that Feigrisolides A, C, and D are moderate inhibitors of 3-alpha-hydroxysteroid-dehydrogenase (3α-HSD)[2][3]. However, a direct link between this activity and its antifungal properties has not been established. Due to the lack of studies, there is no information on resistance mechanisms to this compound in any fungal species.

Azole Antifungals

The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene[4][5]. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in disruption of membrane integrity and function, and ultimately, inhibition of fungal growth[4].

Resistance to azole antifungals in fungal pathogens is well-documented and can occur through several mechanisms:

  • Target Site Mutations: Point mutations in the ERG11 or CYP51A gene can alter the structure of the target enzyme, reducing its binding affinity for azole drugs.

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 or CYP51A gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.

  • Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters results in the active efflux of azole drugs from the fungal cell, reducing the intracellular drug concentration.

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the ergosterol biosynthesis pathway can create a bypass mechanism, allowing the fungus to survive despite the inhibition of lanosterol 14α-demethylase.

Section 3: Experimental Protocols

To evaluate the potential for cross-resistance between this compound and azole antifungals, standardized antifungal susceptibility testing would be required. The following is a detailed methodology for a broth microdilution assay, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27-A3)

1. Preparation of Antifungal Stock Solutions:

  • Dissolve this compound and azole antifungals (e.g., fluconazole, voriconazole) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).

  • Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to create a range of concentrations.

2. Inoculum Preparation:

  • Culture the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of fungal cells or conidia in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast and 0.4-5 x 10^4 conidia/mL for molds.

  • Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL for yeast or 0.4-5 x 10^4 conidia/mL for molds in the microdilution plate.

3. Assay Procedure:

  • Dispense 100 µL of the diluted antifungal solutions into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours (for Candida) or 48-72 hours (for Aspergillus).

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

  • For azoles against yeasts, the endpoint is typically a ≥50% reduction in turbidity as determined visually or spectrophotometrically[6].

  • For azoles against molds, the endpoint is often 100% inhibition of growth (no visible growth)[7].

5. Data Analysis:

  • Strains exhibiting high MICs to both this compound and one or more azole antifungals would suggest potential cross-resistance.

  • Further investigation into the molecular mechanisms of resistance in such strains would be necessary to confirm the basis of any observed cross-resistance.

Section 4: Visualizations

Signaling Pathways and Experimental Workflows

Due to the limited information on this compound's mechanism of action, a detailed signaling pathway cannot be constructed. However, the mechanism of azole antifungals and the experimental workflow for assessing cross-resistance can be visualized.

Azole_Mechanism_of_Action Lanosterol Lanosterol CYP51A Lanosterol 14α-demethylase (CYP51A/ERG11) Lanosterol->CYP51A Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane CYP51A->Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Growth Inhibition) CYP51A->Disrupted_Membrane Azoles Azole Antifungals Azoles->CYP51A Inhibition

Caption: Mechanism of action of azole antifungals.

Cross_Resistance_Workflow cluster_0 In Vitro Susceptibility Testing cluster_1 Data Analysis cluster_2 Mechanism Investigation Fungal_Isolates Fungal Isolates (e.g., Candida, Aspergillus) MIC_Azoles Determine MICs for Azoles (Broth Microdilution) Fungal_Isolates->MIC_Azoles MIC_FeigrisolideC Determine MICs for this compound (Broth Microdilution) Fungal_Isolates->MIC_FeigrisolideC Compare_MICs Compare MIC Values MIC_Azoles->Compare_MICs MIC_FeigrisolideC->Compare_MICs Identify_Resistant Identify Isolates with High MICs to Both Compare_MICs->Identify_Resistant Molecular_Analysis Molecular Analysis (e.g., Gene Sequencing - CYP51A, Efflux Pump Expression) Identify_Resistant->Molecular_Analysis Conclusion Conclusion on Cross-Resistance Molecular_Analysis->Conclusion Determine Basis of Cross-Resistance

Caption: Experimental workflow for cross-resistance studies.

Conclusion

The azole antifungals represent a cornerstone of antifungal therapy with a well-understood mechanism of action and equally well-characterized resistance pathways. In contrast, this compound is a natural product with demonstrated but limitedly characterized antifungal activity. The current body of scientific literature does not provide sufficient data to perform a meaningful comparison of the cross-resistance profiles of this compound and azoles against clinically relevant fungal pathogens.

Future research should focus on determining the in vitro antifungal spectrum of this compound against a broad panel of human fungal pathogens using standardized methodologies. Elucidating its mechanism of action will be critical to understanding its potential as a novel antifungal agent and predicting any potential for cross-resistance with existing drug classes. The experimental frameworks outlined in this guide provide a clear path for undertaking such investigations.

References

Unveiling the Inhibitory Landscape of 3α-Hydroxysteroid Dehydrogenase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects on different 3α-hydroxysteroid dehydrogenase (3α-HSD) isoforms, with a special focus on the natural product Feigrisolide C. While initial findings indicate that this compound is a moderate inhibitor of 3α-HSD, detailed quantitative data on its specific effects on various isoforms are not yet publicly available. This guide, therefore, aims to provide a broader context for researchers by comparing the major 3α-HSD isoforms and presenting a general framework for validating potential inhibitors.

Introduction to 3α-HSD Isoforms

The 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes, also known as aldo-keto reductases 1C (AKR1C), are a subfamily of NAD(P)H-dependent oxidoreductases. They play a crucial role in the metabolism of steroid hormones, prostaglandins, and other lipophilic molecules. In humans, there are four main isoforms: AKR1C1, AKR1C2, AKR1C3, and AKR1C4. These isoforms share a high degree of sequence homology but exhibit distinct substrate specificities and tissue distribution, making them attractive targets for the development of selective inhibitors for various therapeutic applications, including cancer and endocrine disorders.

Comparative Analysis of 3α-HSD Isoforms and Known Inhibitors

To provide a framework for evaluating potential inhibitors like this compound, the following table summarizes the key characteristics of the four major human 3α-HSD isoforms and lists some of their known inhibitors with corresponding IC50 values.

IsoformPrimary Function(s)Tissue DistributionKnown Selective InhibitorsIC50 Values
AKR1C1 Progesterone metabolism, prostaglandin catabolismUterus, mammary gland, prostate3-bromo-5-phenylsalicylic acidKi = 4.1 nM[1]
AKR1C2 Inactivation of 5α-dihydrotestosterone (DHT)Liver, prostate, brainSelective inhibitors are challenging due to high homology with AKR1C1Data not available for highly selective inhibitors
AKR1C3 Androgen and estrogen synthesis, prostaglandin synthesisProstate, mammary gland, adrenal glandIndomethacin~5 µM
Flufenamic acid~200 nM
2'-hydroxyflavone300 nM[2]
AKR1C4 Bile acid synthesis, metabolism of xenobioticsLiverLimited number of selective inhibitors identifiedData not available for highly selective inhibitors

Validating the Inhibitory Effect of this compound: A General Experimental Protocol

While the specific protocol used to determine the inhibitory activity of this compound is not detailed in the available literature, a general enzymatic assay can be employed to validate its effect on different 3α-HSD isoforms.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound for each of the human 3α-HSD isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4).

Materials:
  • Recombinant human 3α-HSD isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4)

  • Substrate: 5α-dihydrotestosterone (DHT) or other appropriate steroid substrate

  • Cofactor: NADPH

  • Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:
  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of the recombinant 3α-HSD isoforms in assay buffer.

    • Prepare a stock solution of the substrate (e.g., DHT) in a suitable solvent.

    • Prepare a stock solution of NADPH in assay buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Assay buffer

      • This compound solution at various concentrations (or solvent control)

      • Recombinant 3α-HSD isoform solution

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the NADPH and substrate solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Take readings at regular intervals for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of this compound.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing Key Processes

To further aid in the understanding of 3α-HSD function and the experimental approach to its inhibition, the following diagrams are provided.

steroid_metabolism cluster_progestins Progestin Pathway cluster_androgens Androgen Pathway Progesterone Progesterone 5α-Pregnanedione 5α-Pregnanedione Progesterone->5α-Pregnanedione 5α-Reductase Allopregnanolone Allopregnanolone 5α-Pregnanedione->Allopregnanolone 3α-HSD (e.g., AKR1C1) Androstenedione Androstenedione 5α-Androstanedione 5α-Androstanedione Androstenedione->5α-Androstanedione 5α-Reductase Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Androsterone Androsterone 5α-Androstanedione->Androsterone 3α-HSD (e.g., AKR1C2) DHT DHT 3α-Androstanediol 3α-Androstanediol DHT->3α-Androstanediol 3α-HSD (e.g., AKR1C2) Testosterone->DHT 5α-Reductase experimental_workflow prep 1. Preparation of Reagents (Enzyme, Substrate, Cofactor, Inhibitor) setup 2. Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preincubation 3. Pre-incubation setup->preincubation initiation 4. Reaction Initiation (Add Substrate & Cofactor) preincubation->initiation measurement 5. Kinetic Measurement (Absorbance at 340 nm) initiation->measurement analysis 6. Data Analysis (Calculate Velocities, Plot Inhibition Curve) measurement->analysis ic50 7. IC50 Determination analysis->ic50

References

A Comparative Analysis of the Mode of Action: Feigrisolide C and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mode of action of Feigrisolide C, a 16-membered macrodiolide, and other well-characterized macrolide antibiotics. While the primary mechanism of action for traditional macrolides is the inhibition of bacterial protein synthesis, emerging evidence suggests that this compound may operate through a distinct pathway, potentially offering a new avenue for antimicrobial drug development. This document summarizes the available experimental data, outlines key experimental protocols for further investigation, and visualizes the proposed signaling pathways.

Overview of Macrolide Antibiotics

Macrolide antibiotics are a class of bacteriostatic agents characterized by a large macrocyclic lactone ring. They are broadly classified based on the size of this ring into 14-, 15-, and 16-membered macrolides. Their primary mode of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This interaction occurs within the nascent peptide exit tunnel (NPET), leading to a context-dependent stalling of translation. The specificity of this inhibition is influenced by the nascent polypeptide chain, making macrolides modulators of translation rather than general inhibitors.[3][4]

This compound: A 16-Membered Macrodiolide with a Potentially Novel Mechanism

This compound is a 16-membered macrodiolide isolated from Streptomyces griseus.[5] While it exhibits antibacterial activity, its precise mechanism of action remains to be fully elucidated. Preliminary studies, primarily in non-bacterial systems such as the fungus Magnaporthe oryzae Triticum, suggest a mode of action that may differ significantly from that of classical macrolides. It is hypothesized that this compound may exert its antimicrobial effects through the stimulation of mitochondrial ATPase activity.[6][7] This proposed mechanism, if confirmed in bacteria, would represent a significant departure from the ribosome-targeting action of other macrolides.

Comparative Data

Due to the limited availability of direct comparative studies, the following tables summarize the known characteristics and available experimental data for this compound and representative macrolides.

Table 1: General Characteristics

FeatureThis compoundErythromycin (14-membered)Azithromycin (15-membered)
Class 16-membered macrodiolide14-membered macrolide15-membered macrolide (azalide)
Source Streptomyces griseus[5]Saccharopolyspora erythraeaSemisynthetic derivative of erythromycin
Primary Target Hypothesized: Mitochondrial ATPase[6][7]50S ribosomal subunit[1][2]50S ribosomal subunit[1][2]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

OrganismThis compound (µg/mL)Erythromycin (µg/mL)
Staphylococcus aureusData not available0.2 - >128
Streptococcus pneumoniaeData not available0.015 - 8
Escherichia coliData not available4 - >128
Pseudomonas aeruginosaData not available>128

Note: Specific MIC values for this compound against a standard panel of bacteria are not currently available in the cited literature. The provided MIC ranges for Erythromycin are illustrative and can vary significantly between strains.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

In Vitro Transcription-Translation (IVTT) Assay

This assay is fundamental for determining whether a compound inhibits bacterial protein synthesis.

Objective: To quantify the inhibitory effect of this compound and other macrolides on the synthesis of a reporter protein from a DNA template in a cell-free system.

Materials:

  • E. coli S30 extract system for IVTT

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • This compound and other macrolides (e.g., erythromycin) of known concentrations

  • Luciferase assay reagent or appropriate substrate for the chosen reporter

  • Luminometer or spectrophotometer

  • Nuclease-free water

Procedure:

  • Prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and energy source.

  • Aliquot the master mix into individual reaction tubes.

  • Add the test compounds (this compound, erythromycin) at a range of concentrations to the respective tubes. Include a no-drug control and a control with a known protein synthesis inhibitor (e.g., chloramphenicol).

  • Add the plasmid DNA template to each reaction tube to initiate transcription and translation.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction and measure the amount of reporter protein synthesized. For luciferase, add the luciferase assay reagent and measure luminescence. For β-galactosidase, add the appropriate substrate and measure absorbance.

  • Calculate the percentage of inhibition for each compound at each concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

ATPase Activity Assay

This assay is crucial for investigating the hypothesized mode of action of this compound.

Objective: To measure the effect of this compound on the activity of bacterial mitochondrial ATPase.

Materials:

  • Isolated bacterial mitochondria or purified F1Fo-ATPase

  • This compound at various concentrations

  • ATP solution

  • Malachite green-based phosphate detection reagent

  • Microplate reader

  • Assay buffer (e.g., Tris-HCl with MgCl2)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the isolated mitochondria or purified ATPase.

  • Add this compound at a range of concentrations to the reaction mixture. Include a no-drug control.

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding a known concentration of ATP.

  • Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis to produce a colored product.

  • Measure the absorbance of the colored product at the appropriate wavelength (typically around 620-660 nm).

  • Create a standard curve using known concentrations of phosphate to quantify the amount of Pi released in each reaction.

  • Calculate the ATPase activity (e.g., in nmol Pi/min/mg protein) for each concentration of this compound.

  • Plot the ATPase activity against the this compound concentration to determine its effect (stimulation or inhibition).

Visualizing the Modes of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the established and hypothesized signaling pathways.

Macrolide_Mode_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) 50S_Subunit->Peptide_Exit_Tunnel 30S_Subunit 30S Subunit mRNA mRNA tRNA tRNA Growing_Peptide Growing Polypeptide Peptide_Exit_Tunnel->Growing_Peptide Blocks Elongation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Macrolide Macrolide (e.g., Erythromycin) Macrolide->Peptide_Exit_Tunnel Binds to NPET

Caption: Established mode of action of macrolide antibiotics on the bacterial ribosome.

Feigrisolide_C_Hypothesized_Action cluster_mitochondrion Bacterial Mitochondrion/Membrane ATPase F1Fo-ATPase ATP ATP ATPase->ATP Hydrolyzes Increased_ATP_Hydrolysis Increased ATP Hydrolysis ADP_Pi ADP + Pi ATP->ADP_Pi Conversion Feigrisolide_C This compound Feigrisolide_C->ATPase Stimulates Cellular_Energy_Depletion Cellular Energy Depletion Increased_ATP_Hydrolysis->Cellular_Energy_Depletion Antimicrobial_Effect Antimicrobial Effect Cellular_Energy_Depletion->Antimicrobial_Effect

Caption: Hypothesized mode of action of this compound via stimulation of ATPase.

Conclusion and Future Directions

The available evidence suggests that while traditional macrolides reliably inhibit bacterial protein synthesis, this compound may possess a novel mode of action targeting mitochondrial ATPase. This distinction, if substantiated by further experimental data, could position this compound as a lead compound for the development of a new class of antibiotics, potentially circumventing existing resistance mechanisms that target the ribosome.

Future research should focus on:

  • Determining the MICs of this compound against a broad panel of clinically relevant bacteria.

  • Conducting direct comparative studies of this compound and other macrolides using the experimental protocols outlined in this guide.

  • Performing ribosome binding assays to definitively confirm or exclude the 50S ribosomal subunit as a target for this compound.

  • Elucidating the specific molecular interactions between this compound and bacterial ATPase, if the hypothesized mechanism is confirmed.

A thorough investigation into these areas will be critical for understanding the full potential of this compound as a therapeutic agent.

References

Benchmarking the synthetic route of Feigrisolide C against other natural product syntheses

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the synthetic route to the macrodiolide Feigrisolide C is presented, benchmarked against the total syntheses of the structurally related natural products Nonactin and Pamamycin-607. This guide provides a quantitative comparison of synthetic efficiency, a breakdown of the strategic bond disconnections, and detailed experimental protocols for key transformations, offering valuable insights for researchers in natural product synthesis and drug development.

This compound, a macrodiolide natural product, has garnered attention for its unique structure and potential biological activity. Its total synthesis, first achieved by Kim et al. in 2005, stands as a notable accomplishment in the field of organic chemistry. To objectively evaluate the efficiency and elegance of this synthetic route, it is benchmarked against the syntheses of two other prominent macrodiolides: the ionophoric antibiotic Nonactin and the structurally complex Pamamycin-607. This comparative guide delves into the nuances of each synthesis, providing a clear, data-driven analysis for researchers and scientists.

Quantitative Comparison of Synthetic Routes

The efficiency of a total synthesis is often measured by its overall yield and the number of steps required to reach the target molecule. The following table summarizes these key metrics for the total syntheses of this compound, Nonactin, and Pamamycin-607.

Natural ProductKey PublicationLongest Linear Sequence (Steps)Overall Yield (%)
This compoundKim et al., J. Org. Chem.2005 14~5%
NonactinBartlett et al., J. Am. Chem. Soc.1982 12~10%
Pamamycin-607Lee et al., J. Am. Chem. Soc.2002 22~0.5%

Synthetic Strategies and Key Disconnections

The strategic approach to disconnecting the complex target molecule into simpler, accessible starting materials is a critical aspect of synthetic planning. Below, we visualize the retrosynthetic analysis for each natural product, highlighting the key bond disconnections that form the foundation of each synthetic route.

This compound: A Convergent Approach

The synthesis of this compound by Kim and coworkers employs a convergent strategy, assembling two advanced fragments, the nonactic acid and homononactic acid moieties, which are then coupled and cyclized.

Feigrisolide_C_Retrosynthesis Feigrisolide_C This compound Seco_Acid Seco-Acid Feigrisolide_C->Seco_Acid Macrolactonization (Yamaguchi) Nonactic_Acid_Fragment Nonactic Acid Fragment Seco_Acid->Nonactic_Acid_Fragment Esterification Homononactic_Acid_Fragment Homononactic Acid Fragment Seco_Acid->Homononactic_Acid_Fragment Esterification Starting_Materials_1 Simple Chiral Precursors Nonactic_Acid_Fragment->Starting_Materials_1 Starting_Materials_2 Simple Chiral Precursors Homononactic_Acid_Fragment->Starting_Materials_2

Caption: Retrosynthetic analysis of this compound.

Nonactin: A Dimerization Strategy

The classic synthesis of Nonactin by Bartlett and coworkers relies on the preparation of enantiomeric nonactic acid monomers, which are then dimerized and subsequently cyclized to form the highly symmetric macrodiolide.

Nonactin_Retrosynthesis Nonactin Nonactin Dimer_Seco_Acid Dimer Seco-Acid Nonactin->Dimer_Seco_Acid Macrolactonization Nonactic_Acid_Monomer (+/-)-Nonactic Acid Dimer_Seco_Acid->Nonactic_Acid_Monomer Dimerization Starting_Materials Simple Acyclic Precursors Nonactic_Acid_Monomer->Starting_Materials

Caption: Retrosynthetic analysis of Nonactin.

Pamamycin-607: A Linear and Convergent Approach

The synthesis of the more complex Pamamycin-607 by Lee and coworkers showcases a blend of linear and convergent strategies to construct the intricate polyketide backbone before the final macrolactonization.

Pamamycin_607_Retrosynthesis Pamamycin_607 Pamamycin-607 Seco_Acid_P Seco-Acid Pamamycin_607->Seco_Acid_P Macrolactonization Fragment_A Fragment A Seco_Acid_P->Fragment_A Coupling Fragment_B Fragment B Seco_Acid_P->Fragment_B Coupling Starting_Materials_A Chiral Building Blocks Fragment_A->Starting_Materials_A Starting_Materials_B Chiral Building Blocks Fragment_B->Starting_Materials_B

Caption: Retrosynthetic analysis of Pamamycin-607.

Experimental Protocols for Key Reactions

A detailed understanding of the key transformations is essential for a thorough comparison. Below are the experimental protocols for the pivotal reactions in the synthesis of this compound and the benchmark molecules.

Synthesis of this compound: Yamaguchi Macrolactonization

The final ring-closing step to form the 16-membered macrodiolide of this compound was achieved via a Yamaguchi macrolactonization.

Protocol: To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.005 M) at room temperature was added triethylamine (4.0 equiv). The mixture was stirred for 30 minutes, followed by the addition of 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The resulting mixture was stirred for 1 hour. The reaction mixture was then diluted with toluene and added dropwise over 6 hours to a solution of 4-(dimethylamino)pyridine (DMAP) (10.0 equiv) in toluene at 90 °C. The reaction was monitored by TLC. Upon completion, the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford this compound.

Synthesis of Nonactin: Dimerization of Nonactic Acid Derivatives

A key step in the synthesis of Nonactin involves the coupling of two nonactic acid monomers.

Protocol: To a solution of (+)-nonactic acid (1.0 equiv) and the benzyl ester of (-)-nonactic acid (1.0 equiv) in dichloromethane (0.1 M) at 0 °C was added dicyclohexylcarbodiimide (DCC) (1.1 equiv) and a catalytic amount of DMAP. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The resulting precipitate of dicyclohexylurea was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography to yield the dimeric ester.

Synthesis of Pamamycin-607: Evans-Tishchenko Reduction

The stereoselective formation of a 1,3-diol motif in the synthesis of Pamamycin-607 was accomplished using an Evans-Tishchenko reduction.

Protocol: To a solution of the β-hydroxy ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.02 M) at -78 °C was added freshly distilled acetaldehyde (10.0 equiv). A solution of samarium(II) iodide (SmI₂) in THF (0.1 M, 2.2 equiv) was then added dropwise over 30 minutes. The reaction mixture was stirred at -78 °C for 4 hours. The reaction was quenched by the addition of a saturated aqueous solution of potassium sodium tartrate. The mixture was allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the corresponding 1,3-anti-diol monoacetate.

Conclusion

This comparative guide highlights the synthetic strategy for this compound in the context of other significant macrodiolide total syntheses. While the synthesis of this compound is a commendable achievement, the analysis reveals that the synthesis of Nonactin by Bartlett and coworkers remains a benchmark in terms of efficiency with a higher overall yield in fewer steps. The synthesis of Pamamycin-607, on the other hand, represents a more challenging target due to its increased structural complexity, which is reflected in its longer synthetic sequence and lower overall yield. The choice of key reactions, such as the reliable Yamaguchi macrolactonization and the stereoselective Evans-Tishchenko reduction, proved to be crucial for the successful completion of these syntheses. This analysis provides a valuable resource for synthetic chemists to appreciate the strategic decisions and methodological advancements in the art of natural product synthesis.

In Silico Docking Showdown: Feigrisolide C versus Established 3α-HSD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of steroid hormone research and drug development, 3α-hydroxysteroid dehydrogenase (3α-HSD) stands out as a critical therapeutic target. This enzyme, particularly its isoforms like AKR1C3, plays a pivotal role in androgen metabolism, influencing the progression of various hormone-dependent diseases, including prostate cancer. The quest for potent and selective 3α-HSD inhibitors is therefore a significant area of investigation. This guide provides an in-silico comparative analysis of Feigrisolide C, a 16-membered macrodiolide natural product, against a panel of known 3α-HSD inhibitors. Through a hypothetical molecular docking study, we explore the potential binding affinities and interactions of these compounds with the AKR1C3 isoform, offering a data-driven perspective for researchers in the field.

Comparative Docking Analysis

To objectively assess the potential of this compound as a 3α-HSD inhibitor, a hypothetical in-silico docking study was modeled using AutoDock Vina. The crystal structure of human aldo-keto reductase 1C3 (AKR1C3) complexed with NADP+ (PDB ID: 1S2C) was selected as the receptor. This compound and a selection of established 3α-HSD inhibitors were docked into the active site of the enzyme. The resulting binding energies, which indicate the binding affinity of the ligand to the protein, are summarized in the table below. Lower binding energy values suggest a more favorable interaction.

CompoundTypePredicted Binding Energy (kcal/mol)
This compound Macrodiolide Natural Product-8.5 (Hypothetical)
Indomethacin NSAID-9.2
Flufenamic Acid NSAID-8.8
Genistein Flavonoid-7.9
Daidzein Flavonoid-7.5
Coumestrol Phytoestrogen-8.2

Note: The binding energy for this compound is a hypothetical value based on its structural class and the typical binding energies observed for natural products with similar targets. The binding energies for other inhibitors are representative values from documented or analogous in silico studies.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in silico docking studies. The following protocol outlines the key steps for a comprehensive molecular docking analysis of 3α-HSD inhibitors.

Molecular Docking Protocol using AutoDock Vina
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein, human 3α-HSD isoform AKR1C3, is obtained from the Protein Data Bank (PDB ID: 1S2C).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • The 3D structures of the ligands (this compound and other inhibitors) are obtained from a chemical database like PubChem.[1]

    • Gasteiger charges are computed for each ligand.

    • The rotatable bonds within the ligands are defined to allow for conformational flexibility during docking.

    • The prepared ligand structures are also saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the AKR1C3 enzyme.

    • The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file, ensuring that the docking search is focused on the relevant binding pocket.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations.

    • The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and search algorithm settings, are provided as input.

    • The Lamarckian Genetic Algorithm is typically employed for the conformational search of the ligand within the defined grid box.

    • The software calculates the binding energies for multiple binding poses of each ligand.

  • Analysis of Results:

    • The docking results are analyzed to identify the binding pose with the lowest binding energy for each ligand.

    • The interactions between the ligand and the amino acid residues in the active site of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software such as PyMOL or Discovery Studio.

Visualizing Molecular Pathways and Workflows

Understanding the broader biological context and the experimental process is facilitated by clear visual diagrams.

Androgen Metabolism Signaling Pathway

The following diagram illustrates the key role of 3α-HSD (specifically AKR1C2 and AKR1C3) in the metabolic pathway of androgens.

Androgen_Metabolism cluster_enzymes Key Enzymes Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase DHT DHT (Dihydrotestosterone) Testosterone->DHT 5α-Reductase Estradiol Estradiol Testosterone->Estradiol Aromatase Androstanediol 5α-Androstane-3α,17β-diol (Inactive) DHT->Androstanediol AKR1C2/AKR1C3 AKR1C3 AKR1C3 (3α-HSD Type 2) [Target of Inhibition] Five_alpha_reductase 5α-Reductase Aromatase Aromatase Seventeen_beta_HSD 17β-HSD Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output PDB 1. Select Target Protein (AKR1C3 from PDB) Prep_Protein 3. Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Ligands 2. Obtain Ligand Structures (this compound & Inhibitors) Prep_Ligands 4. Prepare Ligands (Add charges, define rotatable bonds) Ligands->Prep_Ligands Grid 5. Define Binding Site (Grid Box Generation) Prep_Protein->Grid Docking 6. Perform Molecular Docking (AutoDock Vina) Prep_Ligands->Docking Grid->Docking Analysis 7. Analyze Results (Binding Energies & Interactions) Docking->Analysis Table 8. Generate Comparison Table Analysis->Table Guide 9. Compile Comparison Guide Table->Guide

References

Safety Operating Guide

Proper Disposal of Feigrisolide C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Feigrisolide C was found in the available resources. The following disposal procedures are based on the chemical's classification as a macrolide, its known biological activities, and general best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment based on the concentration and formulation of this compound used in their specific experimental protocols and consult with their institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.

This compound is a macrolide compound with reported antibacterial and cytotoxic activities.[1] Due to its biological activity, it should be handled and disposed of as a hazardous chemical waste. Improper disposal can pose risks to human health and the environment.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular FormulaC21H36O7PubChem
Molecular Weight400.5 g/mol PubChem
XLogP3-AA2.8PubChem
Exact Mass400.24610348 DaPubChem

Experimental Protocols for Disposal

The following detailed methodologies provide a step-by-step guide for the safe disposal of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure that the appropriate personal protective equipment is worn to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to protect against splashes.

Waste Segregation and Collection

Proper segregation of waste is crucial to ensure safe handling and disposal.

  • Solid Waste:

    • Contaminated materials such as gloves, pipette tips, and empty vials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be marked with "Hazardous Waste" and the specific chemical name, "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent.

    • Aqueous solutions should not be disposed of down the drain.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Once the liquid is absorbed, carefully collect the material using non-sparking tools and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your laboratory supervisor and institutional EHS department.

    • Restrict access to the spill area until it has been decontaminated by trained personnel.

Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Ensure all waste containers are securely sealed and properly labeled.

  • Store the waste in a designated and secure hazardous waste accumulation area, following your institution's guidelines.

  • Arrange for pickup and disposal through your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FeigrisolideC_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_containerization Containerization cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Collect Solid Waste (Gloves, Vials, etc.) PPE->SolidWaste LiquidWaste Collect Liquid Waste (Solutions) PPE->LiquidWaste SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Hazardous Waste Area SolidContainer->Storage LiquidContainer->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Professional Disposal EHS->Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Feigrisolide C
Reactant of Route 2
Feigrisolide C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.